molecular formula C11H11BN2O3 B595958 2-Benzyloxypyrimidine-5-boronic acid CAS No. 1217500-86-1

2-Benzyloxypyrimidine-5-boronic acid

Cat. No.: B595958
CAS No.: 1217500-86-1
M. Wt: 230.03
InChI Key: CYHDQODLSLRGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxypyrimidine-5-boronic acid is a valuable arylboronic acid derivative for advanced research applications, particularly in materials science and pharmaceutical development. Its molecular structure features a boronic acid group attached to a pyrimidine ring, which is further functionalized with a benzyloxy group. Scientific research has revealed that the boronic acid group in this compound adopts a syn-anti conformation and is nearly coplanar with the pyrimidine ring system . This specific configuration facilitates the formation of characteristic hydrogen-bonded motifs. In the solid state, the compound forms centrosymmetric dimers through pairs of O-H⋯O interactions, creating an energetically favorable R₂²(8) ring motif . These dimers are further extended into chains via additional hydrogen-bonding interactions between the hydroxy groups and nitrogen atoms of neighboring molecules . The presence of both a boronic acid group and a protected oxygen functionality makes it a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone method in modern organic synthesis for constructing biaryl and heterobiaryl architectures. These structures are prevalent in ligands for catalysts, organic electronic materials, and active pharmaceutical ingredients. The compound's ability to engage in specific non-covalent interactions, including O⋯B and C(π)⋯B stacking, underscores its potential in the bottom-up design of crystalline materials and supramolecular assemblies . Researchers can leverage this predictable intermolecular bonding to engineer novel materials with tailored properties.

Properties

IUPAC Name

(2-phenylmethoxypyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BN2O3/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHDQODLSLRGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675159
Record name [2-(Benzyloxy)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-86-1
Record name B-[2-(Phenylmethoxy)-5-pyrimidinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzyloxy)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Benzyloxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Benzyloxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide details a primary synthetic pathway for this compound, a valuable reagent in medicinal chemistry and organic synthesis. The synthesis involves a two-step process: the initial preparation of 2-Benzyloxy-5-bromopyrimidine followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.

Core Synthesis Pathway

The is achieved through a two-step reaction sequence commencing with 5-bromo-2-chloropyrimidine. The first step involves a nucleophilic substitution of the chlorine atom with a benzyloxy group. The subsequent step is a lithium-halogen exchange at the 5-position, followed by reaction with a borate ester to furnish the desired boronic acid.

Synthesis_Pathway A 5-Bromo-2-chloropyrimidine B 2-Benzyloxy-5-bromopyrimidine A->B  Benzyl Alcohol,  Potassium tert-butoxide,  DMF C This compound B->C  1. n-Butyllithium, THF, -78 °C  2. Triisopropyl borate  3. Acidic Workup

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the .

Step 1: Synthesis of 2-Benzyloxy-5-bromopyrimidine

This procedure outlines the conversion of 5-bromo-2-chloropyrimidine to 2-Benzyloxy-5-bromopyrimidine.

Methodology:

  • To a flask, sequentially add 5-bromo-2-chloropyrimidine (3.00 g, 15.51 mmol), benzyl alcohol (1.84 g, 17.06 mmol), and dimethylformamide (DMF, 10 mL) at room temperature.[1]

  • Add potassium tert-butoxide (2.82 g, 23.26 mmol) to the mixture in portions.[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • Upon completion of the reaction, add water to the mixture.

  • Filter the resulting precipitate to yield the pure product.

Quantitative Data:

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)
5-Bromo-2-chloropyrimidine193.413.0015.51
Benzyl alcohol108.141.8417.06
Potassium tert-butoxide112.212.8223.26
Product Molecular Weight ( g/mol ) Yield (g) Yield (%)
2-Benzyloxy-5-bromopyrimidine265.112.1051
Step 2: Synthesis of this compound

This procedure details the conversion of 2-Benzyloxy-5-bromopyrimidine to this compound via a lithium-halogen exchange and borylation. This protocol is based on analogous syntheses of other pyrimidine-5-boronic acids.[2][3][4]

Methodology:

  • Dissolve 2-Benzyloxy-5-bromopyrimidine in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.[2]

  • Add n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C for a sufficient time to ensure complete lithium-halogen exchange.[2]

  • Add triisopropyl borate dropwise to the reaction mixture at -78 °C.[2]

  • Allow the reaction to slowly warm to room temperature and stir overnight.[2]

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[2]

  • Extract the mixture with an organic solvent such as ethyl acetate.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product, typically by recrystallization or column chromatography, to afford this compound as a solid.[2]

Quantitative Data (Estimated):

Yields for this type of transformation can vary. The following data is based on typical yields for analogous reactions.

ReactantMolecular Weight ( g/mol )Starting Moles (mmol)
2-Benzyloxy-5-bromopyrimidine265.111.0
n-Butyllithium64.061.1
Triisopropyl borate188.081.2
Product Molecular Weight ( g/mol ) Estimated Yield (%)
This compound230.0360-75

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Benzyloxy-5-bromopyrimidine cluster_step2 Step 2: Synthesis of this compound A Mix Reactants: 5-bromo-2-chloropyrimidine, benzyl alcohol, DMF B Add Potassium tert-butoxide A->B C React at Room Temperature (2h) B->C D Quench with Water C->D E Filter to Obtain Product D->E F Dissolve 2-Benzyloxy-5-bromopyrimidine in anhydrous THF E->F Product from Step 1 G Cool to -78 °C F->G H Add n-Butyllithium G->H I Add Triisopropyl borate H->I J Warm to Room Temperature and Stir Overnight I->J K Acidic Workup J->K L Extraction and Purification K->L M Isolate Final Product L->M

Caption: Detailed experimental workflow for the two-step synthesis.

References

physicochemical properties of 2-Benzyloxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxypyrimidine-5-boronic acid is a key building block in medicinal chemistry and organic synthesis. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The boronic acid functionality allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide details the physicochemical properties, synthesis, and reactivity of 2-Methoxypyrimidine-5-boronic acid.

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of 2-Methoxypyrimidine-5-boronic acid.

PropertyValueReference
Molecular Formula C₅H₇BN₂O₃[1]
Molecular Weight 153.93 g/mol [1]
Appearance White to off-white solid
Melting Point 161 °C (decomposes)
pKa Not Experimentally Determined
Solubility Soluble in water.
LogP (Computed) -0.6

Synthesis and Experimental Protocols

The synthesis of 2-Methoxypyrimidine-5-boronic acid is typically achieved through a lithium-halogen exchange reaction on a brominated pyrimidine precursor, followed by quenching with a borate ester.

Synthesis of 2-Methoxypyrimidine-5-boronic acid

A common synthetic route starts from 5-bromo-2-methoxypyrimidine. The following is a representative experimental protocol.

Materials:

  • 5-bromo-2-methoxypyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-bromo-2-methoxypyrimidine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-Methoxypyrimidine-5-boronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

2-Methoxypyrimidine-5-boronic acid is a versatile coupling partner in Suzuki-Miyaura reactions. A general protocol is provided below.

Materials:

  • Aryl or heteroaryl halide (1.0 eq)

  • 2-Methoxypyrimidine-5-boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • In a reaction vessel, combine the aryl/heteroaryl halide, 2-Methoxypyrimidine-5-boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Stability and Reactivity

Boronic acids, including 2-Methoxypyrimidine-5-boronic acid, are known to have certain stability considerations.[2]

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.

  • Oxidation: The boronic acid functional group can be susceptible to oxidation.

  • Protodeboronation: Cleavage of the carbon-boron bond can occur under certain conditions, such as acidic or basic environments and elevated temperatures.

Proper storage in a cool, dry, and dark place under an inert atmosphere is recommended to maintain the integrity of the compound.

Biological Significance and Applications

The pyrimidine moiety is a cornerstone in the development of pharmaceuticals. Pyrimidine derivatives exhibit a wide range of biological activities, including but not limited to, kinase inhibition for anticancer therapies.[3] The ability to readily synthesize novel pyrimidine-containing compounds using 2-Methoxypyrimidine-5-boronic acid makes it a valuable tool in drug discovery and development for creating libraries of compounds for high-throughput screening.

Visualizations

Synthesis Workflow

Synthesis_Workflow start 5-Bromo-2-methoxypyrimidine step1 Lithium-Halogen Exchange (n-BuLi, THF, -78°C) start->step1 intermediate Lithium Intermediate step1->intermediate step2 Borylation (Triisopropyl borate) intermediate->step2 workup Acidic Workup & Purification step2->workup product 2-Methoxypyrimidine- 5-boronic acid workup->product

Caption: Synthetic pathway for 2-Methoxypyrimidine-5-boronic acid.

Suzuki-Miyaura Coupling Cycle

Suzuki_Coupling cluster_reactants Reactants pd0 Pd(0)L2 pdrx R-Pd(II)-X L2 pd0->pdrx Oxidative Addition (R-X) pdrb R-Pd(II)-R' L2 pdrx->pdrb Transmetalation (R'-B(OH)2, Base) pdrb->pd0 Reductive Elimination product R-R' pdrb->product RX R-X (Aryl Halide) RBOH2 R'-B(OH)2 (2-Methoxypyrimidine- 5-boronic acid)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

2-Benzyloxypyrimidine-5-boronic acid chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Benzyloxypyrimidine-5-boronic acid, a key intermediate in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and analysis.

Chemical Structure and Properties

This compound is an organic compound featuring a pyrimidine ring substituted with a benzyloxy group at the 2-position and a boronic acid group at the 5-position. Boronic acids are organic compounds related to boric acid where one hydroxyl group is replaced by an alkyl or aryl group.[1] They are widely used in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[2][3]

The key structural features of this molecule make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Pyrimidine derivatives, in particular, are of great interest to medicinal chemists as they are present in many biologically active compounds.[2]

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁BN₂O₃
Molecular Weight229.03 g/mol
IUPAC Name(2-(benzyloxy)pyrimidin-5-yl)boronic acid
Purity (typical)≥96%[4]

Note: The pinacol ester of this compound, this compound, pinacol ester, has a molecular weight of 312.17 g/mol .[4]

Synthesis Pathway

The synthesis of aryl boronic acids like this compound typically involves a lithium-halogen exchange reaction on an appropriately substituted aryl halide, followed by reaction with a trialkyl borate.[5][6][7] In this case, the starting material would be 5-bromo-2-benzyloxypyrimidine.

Synthesis_Pathway Start 5-Bromo-2-benzyloxypyrimidine Intermediate Lithium-Halogen Exchange Intermediate Start->Intermediate 1. n-BuLi, THF, -78 °C Product 2-Benzyloxypyrimidine- 5-boronic acid Intermediate->Product 2. B(OiPr)₃ 3. Acidic Workup

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis
  • Preparation: Dissolve 5-bromo-2-benzyloxypyrimidine in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C for approximately one hour to ensure complete lithium-halogen exchange.[6]

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[6]

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[6]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final this compound.

Chemical Analysis

The structural confirmation and purity assessment of this compound are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For boronic acids, both ¹H NMR and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the protons on the pyrimidine ring, the benzyloxy group, and the hydroxyl groups of the boronic acid. The chemical shifts will be influenced by the electronic environment of each proton.

¹¹B NMR Spectroscopy: ¹¹B NMR is a convenient method for monitoring the pKa of boronic acids and their binding to diols.[8][9] The chemical shift of the boron atom provides information about its coordination state. The pKa of a typical boronic acid is around 9, but this can change in the presence of diols as they form tetrahedral boronate complexes.[1][8]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • ¹¹B NMR Acquisition: Acquire the ¹¹B NMR spectrum. The chemical shifts are typically referenced to an external standard.

  • Data Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure of the molecule.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The analysis of boronic acids by mass spectrometry can be complicated by their tendency to form cyclic anhydrides (boroxines), especially in the gas phase at high temperatures.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds like boronic acids, often allowing for direct analysis without derivatization.[10] Electrospray ionization (ESI) is a common ionization technique for this purpose.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture, such as acetonitrile and water.

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of an additive like ammonium acetate.[11]

  • Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer equipped with an ESI source. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected.[10]

  • Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the compound. Fragmentation data can provide further structural information.[10]

Applications in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[12] Pyrimidine-containing biaryl structures, which can be synthesized using this method, are important scaffolds in many drug discovery programs.[13]

The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst.[2]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (R²-B(OH)₂) Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Stability and Storage of 2-Benzyloxypyrimidine-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Benzyloxypyrimidine-5-boronic acid. While specific quantitative stability data for this compound is not extensively available in the public domain, this document outlines the known degradation pathways for arylboronic acids, provides recommended handling and storage protocols based on closely related analogs, and details general methodologies for stability assessment.

Core Concepts: The Inherent Instability of Arylboronic Acids

Arylboronic acids, including this compound, are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility is intrinsically linked to their stability. Several degradation pathways can compromise the purity and reactivity of these compounds. The primary routes of degradation include:

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible upon the addition of water.

  • Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of phenolic byproducts. This degradation can be initiated by atmospheric oxygen and is a significant concern for long-term storage.

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. Protodeboronation can be influenced by factors such as moisture, temperature, and pH.[1] Heteroaromatic boronic acids can be particularly prone to this degradation pathway.

Recommended Storage and Handling Conditions

To ensure the longevity and integrity of this compound, adherence to strict storage and handling protocols is paramount. The following recommendations are based on best practices for arylboronic acids and data from analogous compounds like 2,4-Dimethoxypyrimidine-5-boronic acid.[1]

Storage Conditions:

For optimal stability, this compound should be stored in a tightly sealed container in a dry and dark environment. Exposure to moisture and light should be minimized.

FormStorage TemperatureEstimated Shelf-LifeNotes
Solid Powder-20°CUp to 3 yearsRecommended for long-term storage to minimize degradation.[1]
Solid Powder2-8°CShorter-termSuitable for routine use, but -20°C is preferred for extended periods.[1]
In Solution-80°CUp to 6 monthsOnce in solution, freeze-thaw cycles should be avoided.[1]
In Solution-20°CUp to 1 monthFor shorter-term storage of solutions.[1]

Handling Precautions:

Due to the potential for irritation and the hygroscopic nature of boronic acids, proper personal protective equipment (PPE) should be worn at all times.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment: Wear safety glasses, chemical-resistant gloves, and a laboratory coat.

  • Hygroscopic Nature: Minimize exposure to atmospheric moisture. It is advisable to work with the compound in a dry environment, and containers should be securely sealed immediately after use.

Logical Workflow for Handling and Storage

G cluster_handling Handling cluster_ppe PPE long_term Long-Term Storage (-20°C, Solid) weigh Weigh in Fume Hood long_term->weigh short_term Short-Term Storage (2-8°C, Solid) short_term->weigh solution_storage Solution Storage (-80°C or -20°C) receive Receive Compound receive->long_term Store Immediately dissolve Dissolve in Anhydrous Solvent weigh->dissolve ppe_items Safety Glasses Gloves Lab Coat weigh->ppe_items dissolve->solution_storage Store Remainder use Use in Reaction dissolve->use

Caption: Workflow for proper handling and storage of this compound.

Experimental Protocols for Stability Assessment

To ascertain the specific stability profile of this compound, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol:

This protocol outlines a general approach for conducting forced degradation studies, which should be adapted based on the observed stability of the compound.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to 60°C.

    • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 60°C.

    • Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity (e.g., 75% RH).

    • Photostability: Expose the solid compound and solutions to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound and detect any degradation products.

Degradation Pathways and Influencing Factors

G cluster_compound cluster_degradation Degradation Pathways cluster_products Degradation Products cluster_factors Influencing Factors boronic_acid 2-Benzyloxypyrimidine- 5-boronic acid dehydration Dehydration boronic_acid->dehydration oxidation Oxidation boronic_acid->oxidation protodeboronation Protodeboronation boronic_acid->protodeboronation boroxine Boroxine dehydration->boroxine phenol Phenolic Byproduct oxidation->phenol deboronated Deboronated Pyrimidine protodeboronation->deboronated moisture Moisture moisture->dehydration moisture->protodeboronation oxygen Oxygen oxygen->oxidation light Light light->oxidation temperature Temperature temperature->dehydration temperature->protodeboronation ph pH ph->protodeboronation

Caption: Factors influencing the degradation pathways of this compound.

References

A Technical Guide to 2-Benzyloxypyrimidine-5-boronic Acid and Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-benzyloxypyrimidine-5-boronic acid, with a particular focus on its more stable and commonly utilized pinacol ester derivative. Boronic acids and their esters are crucial reagents in modern organic synthesis, particularly in the formation of carbon-carbon bonds. The pyrimidine motif is a key structural component in a wide array of pharmaceuticals, making pyrimidine-containing building blocks like the title compound highly valuable in drug discovery and development.[1][2][3]

This document details the compound's identification, synthesis, and a key application in Suzuki-Miyaura cross-coupling reactions, complete with experimental protocols and workflow diagrams.

Identification and Physicochemical Data

While the free this compound is the parent compound, it is its pinacol ester that is more frequently encountered in chemical synthesis and commerce. This is largely due to the enhanced stability of boronate esters compared to their corresponding boronic acids.[4][5] Boronic acids can be susceptible to decomposition pathways such as oxidation and protodeboronation, which can impact their shelf-life and the consistency of reaction outcomes.[4] The pinacol ester serves as a stable, easy-to-handle surrogate that can either be used directly in cross-coupling reactions or hydrolyzed in situ to the more reactive boronic acid.[4]

The key identification and physicochemical data for this compound, pinacol ester are summarized in the table below.

IdentifierValueReference
Compound Name This compound, pinacol ester[6]
CAS Number 1218791-34-4[6]
Molecular Formula C₁₇H₂₁BN₂O₃-
Molecular Weight 312.17 g/mol [6]
Purity Typically ≥96%[6]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound, pinacol ester, and a representative protocol for its application in a Suzuki-Miyaura cross-coupling reaction.

The Miyaura borylation is a robust and widely used method for the synthesis of boronate esters from organic halides.[7] The following protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-benzyloxypyrimidine with bis(pinacolato)diboron.

Reaction Scheme:

  • 5-bromo-2-benzyloxypyrimidine + Bis(pinacolato)diboron → this compound, pinacol ester

Materials and Reagents:

ReagentMolar Equiv.Notes
5-bromo-2-benzyloxypyrimidine1.0Starting material
Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5Boron source
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)0.02 - 0.05Catalyst
Potassium Acetate (KOAc)3.0Base
1,4-Dioxane-Anhydrous solvent

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-2-benzyloxypyrimidine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound, pinacol ester.[7]

The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals.[8] The following is a general protocol for the coupling of the title compound with a generic aryl bromide.

Reaction Scheme:

  • This compound, pinacol ester + Aryl Bromide → 2-Benzyloxy-5-aryl-pyrimidine

Materials and Reagents:

ReagentMolar Equiv.Notes
Aryl Bromide1.0Coupling partner
This compound, pinacol ester1.2 - 1.5Boron reagent
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)0.01 - 0.05Catalyst
2M Aqueous Sodium Carbonate (Na₂CO₃)2.0 - 3.0Base
Toluene or 1,4-Dioxane-Solvent

Procedure:

  • In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound, pinacol ester (1.2 equiv), and Pd(PPh₃)₄ (0.02 equiv).

  • Add the organic solvent (e.g., toluene) followed by the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling an inert gas (e.g., Argon) through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-benzyloxy-5-aryl-pyrimidine.[8][9]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis of the title compound and its application in the Suzuki-Miyaura catalytic cycle.

G cluster_synthesis Synthesis of this compound, pinacol ester start 5-bromo-2-benzyloxypyrimidine reagents Pd(dppf)Cl2 KOAc, Dioxane, 80-90 °C start->reagents b2pin2 Bis(pinacolato)diboron (B2pin2) b2pin2->reagents product This compound, pinacol ester reagents->product Miyaura Borylation

Caption: Synthesis of this compound, pinacol ester.

G cluster_suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd_ox R-Pd(II)-X L2 (Oxidative Addition Adduct) pd0->pd_ox Oxidative Addition pd_trans R-Pd(II)-R' L2 (Transmetalation Complex) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R-R' (Coupled Product) pd_trans->product aryl_halide Ar-X aryl_halide->pd0 boronic_ester Ar'-B(pin) boronate [Ar'-B(pin)(OH)]- boronic_ester->boronate Activation base Base (e.g., OH-) base->boronic_ester boronate->pd_ox

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Application in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, including anticancer (e.g., 5-fluorouracil), antiviral (e.g., zidovudine), and antibacterial (e.g., trimethoprim) agents.[2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an effective pharmacophore for engaging with biological targets such as kinases and other enzymes.[3][10]

This compound and its ester are valuable intermediates that allow for the introduction of a substituted pyrimidine ring into a target molecule, typically via Suzuki-Miyaura coupling.[8] This enables the exploration of structure-activity relationships (SAR) by synthesizing libraries of compounds with diverse substitutions at the 5-position of the pyrimidine ring. The benzyloxy group at the 2-position can be retained in the final molecule or can serve as a protecting group that can be removed or modified in later synthetic steps. The development of novel pyrimidine derivatives is an active area of research for targeting a wide range of diseases, including cancer, inflammation, and various infections.[3][11]

References

The Benzyloxypyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxypyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ability to readily modify its substitution patterns have made it a cornerstone for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of benzyloxypyrimidine derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities. This guide will delve into the anticancer, antiviral, and anti-inflammatory properties of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Core Synthesis Strategies

The synthesis of benzyloxypyrimidine derivatives is primarily achieved through two robust and versatile methods: the Williamson Ether Synthesis and Nucleophilic Aromatic Substitution (SNAr).[1]

  • Williamson Ether Synthesis: This classical method involves the reaction of a pyrimidinol with a benzyl halide in the presence of a base. The versatility of this reaction allows for the introduction of a diverse array of substituted benzyl groups, enabling fine-tuning of the molecule's properties.[1]

cluster_synthesis General Synthesis of Benzyloxypyrimidines Pyrimidinol Pyrimidinol Benzyloxypyrimidine1 Benzyloxypyrimidine Pyrimidinol->Benzyloxypyrimidine1 Williamson Ether Synthesis BenzylHalide Benzyl Halide BenzylHalide->Benzyloxypyrimidine1 Base1 Base Base1->Benzyloxypyrimidine1 Chloropyrimidine Chloropyrimidine Benzyloxypyrimidine2 Benzyloxypyrimidine Chloropyrimidine->Benzyloxypyrimidine2 Nucleophilic Aromatic Substitution (SNAr) BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Benzyloxypyrimidine2 Base2 Base Base2->Benzyloxypyrimidine2

Core synthesis strategies for benzyloxypyrimidine derivatives.

Biological Activity and Quantitative Data

Benzyloxypyrimidine derivatives have been extensively investigated for a range of therapeutic applications, with significant findings in oncology, virology, and immunology.

Anticancer Activity

A primary focus of research on benzyloxypyrimidine derivatives has been their potential as anticancer agents. Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various protein kinases.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication, leading to cell death. The 2,4-diaminopyrimidine scaffold is a known pharmacophore for DHFR inhibition, and the addition of a benzyloxy group can significantly enhance potency.[1]

Compound ClassTarget Organism/EnzymeIC50Reference
2,4-diamino-5-(benzyloxy)pyrimidinesStaphylococcus aureus DHFRVaries[1]
2,4-diamino-5-(benzyloxy)pyrimidinesEscherichia coli DHFRVaries[1]
2,4-diamino-5-(benzyloxy)pyrimidinesHuman DHFRVaries[1]

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzyloxypyrimidine derivatives have been developed as potent inhibitors of several kinases, including those in the PI3K/Akt/mTOR and VEGF signaling pathways.[1]

Derivative ClassTarget KinaseIC50 (nM)Reference
Pyrimidine DerivativesPI3Kγ8BenchChem
Pyrimidine DerivativesPI3Kα60BenchChem
Pyrimidine DerivativesPI3Kβ270BenchChem
Pyrimidine DerivativesPI3Kδ300BenchChem
Antiviral Activity

Recent studies have highlighted the potential of benzyloxypyrimidine derivatives as antiviral agents, particularly against influenza viruses. These compounds can interfere with viral replication processes.

Compound ClassVirusAssayEC50 (µM)Reference
Dihydro-alkyloxy-benzyl-oxopyrimidinesInfluenza A (H1N1)Plaque Reduction9Yu et al.
Dihydro-alkyloxy-benzyl-oxopyrimidinesInfluenza A (H3N2)Plaque Reduction18Yu et al.
Dihydro-alkyloxy-benzyl-oxopyrimidinesInfluenza BPlaque Reduction33Yu et al.
Anti-inflammatory Activity

Benzyloxypyrimidine derivatives have also demonstrated promising anti-inflammatory properties by targeting key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Derivative ClassTargetAssayIC50 (µM)Reference
Morpholinopyrimidine derivativesNitric Oxide (NO) ProductionGriess AssayVariesHassan et al.
Pyrimidine derivativesCOX-2TMPD oxidation assayVariesPyta et al.

Signaling Pathways

The therapeutic effects of benzyloxypyrimidine derivatives are often mediated by their interaction with critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and development.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Benzyloxypyrimidine-based kinase inhibitors can target key components of this pathway, such as PI3K, to halt uncontrolled cell growth.[1]

cluster_pi3k PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzyloxypyrimidine Benzyloxypyrimidine Derivative Benzyloxypyrimidine->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by benzyloxypyrimidine derivatives.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR, a receptor tyrosine kinase, is a validated anti-cancer strategy.[1]

cluster_vegf VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLC PLCγ VEGFR->PLC Activates PKC PKC PLC->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Benzyloxypyrimidine Benzyloxypyrimidine Derivative Benzyloxypyrimidine->VEGFR Inhibits

Inhibition of the VEGF signaling pathway by benzyloxypyrimidine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzyloxypyrimidine derivatives.

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The kinase activity is typically determined by measuring the transfer of a phosphate group from ATP to a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP or unlabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Test compound (benzyloxypyrimidine derivative) dissolved in DMSO

  • 96-well filter plates or phosphocellulose paper

  • Scintillation counter and scintillation fluid (for radiometric assay)

  • Luminescence plate reader and detection reagents (for ADP-Glo™ assay)

Procedure (Radiometric Assay):

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add serial dilutions of the benzyloxypyrimidine derivative to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper or filter through a filter plate to capture the phosphorylated substrate.

  • Wash the paper/plate extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

cluster_kinase_assay In Vitro Kinase Assay Workflow Prepare Prepare Reaction Mix (Kinase, Substrate, Buffer) AddCompound Add Benzyloxypyrimidine Derivative (Serial Dilutions) Prepare->AddCompound Initiate Initiate Reaction (Add ATP) AddCompound->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Separate Separate Substrate from ATP Stop->Separate Quantify Quantify Signal Separate->Quantify Analyze Calculate IC50 Quantify->Analyze

General workflow for an in vitro kinase inhibition assay.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compound (benzyloxypyrimidine derivative) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • In a 96-well plate, add the assay buffer, NADPH, and serial dilutions of the benzyloxypyrimidine derivative. Include appropriate controls.

  • Add the DHFR enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a microplate reader.

  • Determine the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.

  • Calculate the percentage of DHFR inhibition and determine the IC50 value.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the benzyloxypyrimidine derivative for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

Principle: This assay quantifies the ability of a compound to inhibit the cytopathic effect of a lytic virus. The reduction in the number of viral plaques (areas of cell death) in the presence of the compound is a measure of its antiviral activity.

Materials:

  • Susceptible host cell line

  • Lytic virus stock

  • Cell culture medium

  • Overlay medium (containing, for example, methylcellulose or agarose to restrict virus spread)

  • Test compound (benzyloxypyrimidine derivative)

  • Crystal violet staining solution

  • 6- or 12-well cell culture plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and infect the cell monolayers to determine the viral titer that produces a countable number of plaques.

  • In a separate experiment, pre-incubate the cell monolayers with various concentrations of the benzyloxypyrimidine derivative for 1-2 hours.

  • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the corresponding concentration of the test compound.

  • Incubate the plates for several days until plaques are visible.

  • Fix the cells with a fixative (e.g., formaldehyde) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.

TNF-α and IL-6 Inhibition Assay

Principle: This enzyme-linked immunosorbent assay (ELISA) measures the amount of pro-inflammatory cytokines (TNF-α and IL-6) secreted by immune cells (e.g., macrophages) in response to an inflammatory stimulus, and the ability of a compound to inhibit this secretion.

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells)

  • Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

  • Test compound (benzyloxypyrimidine derivative)

  • Commercial ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates and ELISA plates

  • Microplate reader

Procedure:

  • Seed the immune cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with serial dilutions of the benzyloxypyrimidine derivative for 1 hour.

  • Stimulate the cells with LPS to induce the production of TNF-α and IL-6. Include unstimulated and vehicle-treated controls.

  • Incubate the cells for an appropriate time (e.g., 6-24 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC50 value.

Conclusion

The benzyloxypyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, antiviral, and anti-inflammatory agents. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational resource for researchers in the field, summarizing key biological activities, providing detailed experimental protocols, and illustrating the underlying mechanisms of action. Further exploration of the benzyloxypyrimidine chemical space is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to Pyrimidine Boronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine boronic acids have emerged as a versatile and powerful class of molecules in modern drug discovery. This technical guide provides a comprehensive overview of their synthesis, biological applications, and the experimental methodologies used in their evaluation. The unique chemical properties of the boronic acid moiety, combined with the diverse biological roles of the pyrimidine scaffold, make these compounds promising candidates for the development of novel therapeutics targeting a range of diseases, including cancer and infectious diseases.

The pyrimidine ring is a fundamental component of nucleic acids and is prevalent in numerous biologically active compounds.[1] Its ability to participate in various biological interactions has made it a privileged scaffold in medicinal chemistry. The incorporation of a boronic acid group introduces a unique reactive center capable of forming reversible covalent bonds with active site serine, threonine, or cysteine residues in target enzymes. This mode of inhibition can lead to high potency and selectivity.

This guide will delve into the synthesis of key pyrimidine boronic acid building blocks, their application as enzyme inhibitors, and the detailed experimental protocols for their synthesis and biological characterization.

Data Presentation: Quantitative Analysis of Pyrimidine Boronic Acid Inhibitors

The following tables summarize the quantitative data for representative pyrimidine boronic acid inhibitors against various enzyme targets.

Compound IDTarget EnzymeR GroupEnzymatic IC50 (nM)A549 Cell IC50 (µM)RPMI8226 Cell IC50 (µM)Reference
17 VCP/p974-(methylsulfonyl)benzyl54.72.800.86[1][2]

Table 1: Inhibitory activity of a pyrimidine boronic acid derivative against Valosin-Containing Protein (VCP/p97). IC50 values represent the concentration required for 50% inhibition of enzyme activity or cell viability.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to illustrate the biological context and methodologies associated with pyrimidine boronic acids.

VCP_p97_Pathway ub_protein Ubiquitinated Substrate vcp_p97 VCP/p97 Hexamer ub_protein->vcp_p97 Binding & Unfolding proteasome 26S Proteasome vcp_p97->proteasome Delivery degradation Protein Degradation proteasome->degradation inhibitor Pyrimidine Boronic Acid Inhibitor (e.g., Compound 17) inhibitor->vcp_p97 Inhibition of ATPase activity

VCP/p97 in the Ubiquitin-Proteasome System

IRAK4_Signaling_Pathway tlr Toll-like Receptor (TLR) myd88 MyD88 tlr->myd88 Recruitment irak4 IRAK4 myd88->irak4 Activation irak1 IRAK1 irak4->irak1 Phosphorylation traf6 TRAF6 irak1->traf6 nfkb NF-κB Activation traf6->nfkb cytokines Pro-inflammatory Cytokines nfkb->cytokines inhibitor Pyrimidine Boronic Acid Inhibitor inhibitor->irak4 Inhibition of kinase activity

IRAK4 in TLR Signaling Pathway

Suzuki_Coupling_Workflow start Reactants: - Halogenated Pyrimidine - Pyrimidine Boronic Acid - Palladium Catalyst - Base - Solvent reaction Microwave Irradiation (e.g., 100-150°C, 10-30 min) start->reaction workup Work-up: - Extraction - Washing - Drying reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: Substituted Pyrimidine purification->product

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental Protocols

Synthesis of 2-Chloropyrimidine-5-boronic Acid

Materials:

  • 5-Bromo-2-chloropyrimidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in a mixture of anhydrous THF and toluene (4:1 v/v).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding 1N HCl until the pH is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude 2-chloropyrimidine-5-boronic acid can be purified by recrystallization or column chromatography.

Synthesis of 2-Aminopyrimidine-5-boronic Acid Pinacol Ester

Materials:

  • 2-Amino-5-bromopyrimidine

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a reaction vessel, add 2-amino-5-bromopyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.1 eq).

  • Add anhydrous 1,4-dioxane to the vessel and degas the mixture.

  • Heat the reaction mixture at 80-90 °C under an inert atmosphere for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-aminopyrimidine-5-boronic acid pinacol ester.

Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • Halogenated pyrimidine (e.g., 2-chloropyrimidine-5-boronic acid) (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the halogenated pyrimidine, the boronic acid/ester, the palladium catalyst, and the base.

  • Add the solvent and seal the vial.

  • Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

VCP/p97 ATPase Activity Assay

This assay measures the ATPase activity of VCP/p97 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based detection reagent.

Materials:

  • Purified recombinant human VCP/p97 protein

  • Assay buffer (50 mM Tris-HCl, pH 7.5, 15 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Test compound (pyrimidine boronic acid)

  • Malachite green reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the purified VCP/p97 enzyme to each well (except for the no-enzyme control).

  • Add the test compound at various concentrations to the respective wells. Add vehicle (e.g., DMSO) to the control wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Incubate at room temperature for color development.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

IRAK4 Kinase Activity Assay

This assay measures the kinase activity of IRAK4 by quantifying the phosphorylation of a substrate peptide.

Materials:

  • Purified recombinant human IRAK4 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate peptide (e.g., Myelin Basic Protein)

  • ATP (radiolabeled or with a detection system like ADP-Glo™)

  • Test compound (pyrimidine boronic acid)

  • 96-well microplate

  • Detection system (e.g., scintillation counter or luminometer)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the IRAK4 enzyme and the substrate peptide to each well.

  • Add the test compound at various concentrations to the respective wells. Add vehicle to the control wells.

  • Pre-incubate the plate at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a defined period.

  • Stop the reaction (e.g., by adding EDTA or a specific stop reagent).

  • Detect the amount of phosphorylated substrate using the chosen detection method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This spectrophotometric assay utilizes the chromogenic cephalosporin substrate, nitrocefin, to measure β-lactamase activity.

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin solution

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.0)

  • Test compound (pyrimidine boronic acid)

  • 96-well microplate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the β-lactamase enzyme to each well.

  • Add the test compound at various concentrations to the respective wells. Add vehicle to the control wells.

  • Pre-incubate the plate at room temperature.

  • Initiate the reaction by adding the nitrocefin solution to each well.

  • Immediately monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Determine the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

Pyrimidine boronic acids represent a promising class of compounds for drug discovery, offering a unique combination of a biologically relevant scaffold and a versatile reactive group. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore and advance this exciting area of medicinal chemistry. Further investigation into the structure-activity relationships and the exploration of novel pyrimidine boronic acid derivatives targeting a wider range of enzymes will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

The Strategic Role of 2-Benzyloxypyrimidine-5-boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. When functionalized with a boronic acid moiety, its utility is significantly amplified, offering a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly valuable building block, 2-Benzyloxypyrimidine-5-boronic acid, delving into its synthesis, properties, and strategic application in the generation of bioactive molecules, with a particular emphasis on kinase inhibitors. The benzyloxy group at the 2-position offers a unique combination of steric and electronic properties, often enhancing binding affinities to biological targets, while the 5-boronic acid group provides a reactive center for the facile construction of diverse chemical libraries.

Core Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 5-bromo-2-chloropyrimidine. The initial step involves a nucleophilic aromatic substitution to introduce the benzyloxy group, followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.

Physicochemical Data:

PropertyValue
Molecular Formula C₁₁H₁₁BN₂O₃
Molecular Weight 229.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, DMF, and DMSO

Experimental Protocols

Synthesis of 2-(Benzyloxy)-5-bromopyrimidine

This protocol details the synthesis of the key intermediate, 2-(Benzyloxy)-5-bromopyrimidine, from 5-bromo-2-chloropyrimidine and benzyl alcohol.

Materials:

  • 5-bromo-2-chloropyrimidine

  • Benzyl alcohol

  • Potassium tert-butoxide

  • N,N-Dimethylformamide (DMF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing DMF, add 5-bromo-2-chloropyrimidine (1.0 eq) and benzyl alcohol (1.1 eq) at room temperature.[1]

  • Stir the mixture to ensure homogeneity.

  • Slowly add potassium tert-butoxide (1.5 eq) portion-wise to the reaction mixture.[1]

  • Continue stirring the reaction at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction by the addition of water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-(Benzyloxy)-5-bromopyrimidine as a solid.[1]

Synthesis of this compound

This protocol describes the conversion of 2-(Benzyloxy)-5-bromopyrimidine to the target boronic acid via a lithium-halogen exchange followed by borylation.

Materials:

  • 2-(Benzyloxy)-5-bromopyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (1M)

  • Dry ice/acetone bath

  • Schlenk flask

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-(Benzyloxy)-5-bromopyrimidine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi in hexanes (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • Slowly add triisopropyl borate (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of 1M hydrochloric acid, and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This general protocol outlines the use of this compound in a Suzuki-Miyaura cross-coupling reaction with an aryl halide.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Reaction vial

  • Inert atmosphere apparatus

Procedure:

  • In a reaction vial, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Seal the vial and purge with an inert gas (argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).[2]

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

Application in Medicinal Chemistry: Targeting Kinase Signaling Pathways

The 2-benzyloxypyrimidine scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR and VEGF signaling pathways are two such critical pathways that are frequently hyperactivated in malignancies, making them prime targets for therapeutic intervention.[3][4][5][6]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in many human cancers.[3] Inhibitors targeting key nodes in this pathway, such as PI3K, Akt, and mTOR, have shown significant therapeutic promise.[4][7][8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling cascade.

Derivatives of 2-benzyloxypyrimidine can be designed to act as ATP-competitive inhibitors of these kinases, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates.

The VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[9] In cancer, tumors induce angiogenesis to ensure a supply of nutrients and oxygen for their growth and metastasis.[9] Inhibiting the VEGF pathway is therefore a well-established anti-cancer strategy.[5][6][10]

VEGF_Signaling_Pathway cluster_membrane Endothelial Cell Membrane VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Endothelial_Cell Endothelial Cell Proliferation & Migration PLCg->Endothelial_Cell Promotes Akt Akt PI3K->Akt Akt->Endothelial_Cell Promotes

Caption: The VEGF signaling pathway in endothelial cells.

Small molecule inhibitors, including those with a 2-benzyloxypyrimidine core, can target the intracellular tyrosine kinase domain of the VEGF receptor, preventing its autophosphorylation and the activation of downstream signaling cascades.[11]

Structure-Activity Relationship (SAR) and Quantitative Data

Table of Kinase Inhibitory Activities for Related Pyrimidine Derivatives:

Compound ClassTarget KinaseIC₅₀ (nM)
PyrazolopyrimidineBTK<100
PyrazolopyrimidinePI3Kδ<10
ThienopyrimidineJAK28001 (µM)
4-AnilinoquinazolineVEGFR-2470 (µM)
PyrazolopyrimidinePI3Kδ0.7
PyrazolopyrimidinePI3Kγ33

Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential of the 2-benzyloxypyrimidine scaffold.

The benzyloxy group at the 2-position can form crucial hydrophobic interactions within the ATP-binding pocket of kinases. Modifications to the benzyl ring, such as the introduction of electron-donating or -withdrawing groups, can fine-tune the electronic properties and steric bulk of the molecule, thereby modulating its binding affinity and selectivity. The 5-position, functionalized via the boronic acid, allows for the exploration of a wide chemical space by introducing various aryl and heteroaryl moieties through Suzuki-Miyaura coupling. This systematic variation is key to developing potent and selective inhibitors.

Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the synthesis and application of this compound.

Synthesis_Workflow Start 5-bromo-2-chloropyrimidine Step1 Nucleophilic Aromatic Substitution with Benzyl Alcohol Start->Step1 Intermediate 2-(Benzyloxy)-5- bromopyrimidine Step1->Intermediate Step2 Lithium-Halogen Exchange & Borylation Intermediate->Step2 Product 2-Benzyloxypyrimidine- 5-boronic acid Step2->Product

Caption: Synthetic workflow for this compound.

Application_Workflow Boronic_Acid 2-Benzyloxypyrimidine- 5-boronic acid Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Coupling Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Coupling Library Library of Novel 2,5-disubstituted Pyrimidines Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: Experimental workflow for drug discovery application.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its dual functionality allows for the creation of diverse molecular libraries. The inherent biological relevance of the 2-benzyloxypyrimidine scaffold, particularly in the context of kinase inhibition, makes this reagent a powerful tool for the development of novel therapeutics targeting critical signaling pathways in cancer and other diseases. The strategic use of this compound in Suzuki-Miyaura cross-coupling reactions enables the systematic exploration of structure-activity relationships, paving the way for the discovery of next-generation targeted therapies.

References

Theoretical Underpinnings and Synthetic Utility of 2-Benzyloxypyrimidine-5-boronic acid: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the computational characteristics, synthetic protocols, and biological relevance of 2-Benzyloxypyrimidine-5-boronic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction

Pyrimidine boronic acids are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and materials science. The pyrimidine scaffold is a ubiquitous motif in a plethora of biologically active molecules, including several approved drugs. The incorporation of a boronic acid functionality at the 5-position of the pyrimidine ring provides a versatile handle for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This compound, in particular, is a valuable building block that combines the key features of the pyrimidine core with a benzyloxy substituent at the 2-position, which can influence its electronic properties and metabolic stability. This technical guide provides a comprehensive overview of the theoretical studies, experimental protocols, and potential biological context of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its appropriate handling, storage, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₁₁H₁₁BN₂O₃
Molecular Weight 229.03 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol
Storage Conditions Store in a cool, dry, and well-ventilated area. Keep container tightly sealed.

Theoretical Studies

Computational chemistry provides valuable insights into the structural and electronic properties of molecules, aiding in the prediction of their reactivity and potential biological activity. Theoretical studies on this compound have been conducted using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) to elucidate its molecular structure, conformational preferences, and electronic characteristics.[1][2]

Computational Methods

The theoretical data presented below were primarily derived from calculations performed using the Gaussian 09W program.[2] The ground state geometry, dipole moment, polarizability, and hyperpolarizability were determined using both HF/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels of theory.[1][2] The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) approach at the B3LYP/6-311+G(2d,p) and HF/6-31G(d) levels.[1]

Calculated Electronic and Structural Properties

The following tables summarize the key quantitative data obtained from these computational studies.

Table 2: Calculated Electronic Properties of this compound [1][2]

ParameterB3LYP/6-311++G(d,p)HF/6-311++G(d,p)
Dipole Moment (μ) 1.20 Debye1.58 Debye
Mean Polarizability (α) 2.05 x 10⁻²³ esu1.84 x 10⁻²³ esu
First Static Hyperpolarizability (β) 1.25 x 10⁻³⁰ esu1.07 x 10⁻³⁰ esu
E HOMO -0.250 a.u.-0.325 a.u.
E LUMO -0.052 a.u.0.098 a.u.
Energy Gap (ΔEg) 0.198 a.u.0.423 a.u.

Table 3: Selected Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound [1]

AtomCalculated ¹³C Shift (B3LYP)Calculated ¹H Shift (B3LYP)
C2163.8-
C4158.98.8
C5118.5-
C6158.98.8
C7 (CH₂)68.55.4
C8 (Ph-C1)136.2-
C9/C13 (Ph-C2/C6)128.77.4
C10/C12 (Ph-C3/C5)128.57.3
C11 (Ph-C4)128.37.3
B--
O-H-5.5

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The synthesis of this compound can be achieved via a lithium-halogen exchange reaction of a 5-bromo-2-benzyloxypyrimidine precursor, followed by borylation with a trialkyl borate.

Step 1: Preparation of 5-Bromo-2-benzyloxypyrimidine

A plausible synthetic route to the precursor, 5-bromo-2-benzyloxypyrimidine, involves the nucleophilic substitution of a dihalopyrimidine.

Workflow for the Synthesis of the Precursor

start 5-Bromo-2-chloropyrimidine reagents1 Sodium benzyloxide (from Benzyl alcohol + NaH) DMF, 0 °C to rt start->reagents1 product1 5-Bromo-2-benzyloxypyrimidine reagents1->product1

Synthesis of the brominated precursor.

Experimental Details:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of benzyl alcohol (1.0 eq.) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.

  • A solution of 5-bromo-2-chloropyrimidine (1.0 eq.) in anhydrous DMF is then added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-bromo-2-benzyloxypyrimidine.

Step 2: Lithiation-Borylation to form this compound

Workflow for the Final Product Synthesis

start 5-Bromo-2-benzyloxypyrimidine reagents1 1. n-BuLi, Anhydrous THF, -78 °C 2. Triisopropyl borate, -78 °C start->reagents1 intermediate Boronate ester intermediate reagents1->intermediate reagents2 Aqueous acidic workup (e.g., HCl) intermediate->reagents2 product1 This compound reagents2->product1

Formation of the target boronic acid.

Experimental Details:

  • A solution of 5-bromo-2-benzyloxypyrimidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 eq., typically as a solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1-2 hours.

  • Triisopropyl borate (1.2 eq.) is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • The mixture is extracted with an organic solvent such as ethyl acetate. The aqueous layer is then acidified (e.g., to pH 2-3 with 1N HCl) and extracted again with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound, which may be further purified by recrystallization.

Representative Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate for Suzuki-Miyaura coupling reactions to form C-C bonds.

General Workflow for Suzuki-Miyaura Coupling

start_boronic_acid This compound reaction_vessel Reaction Vessel start_boronic_acid->reaction_vessel start_halide Aryl/Heteroaryl Halide (R-X) start_halide->reaction_vessel heat Heating (e.g., 80-100 °C) reaction_vessel->heat catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_vessel base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction_vessel solvent Solvent (e.g., Dioxane/Water) solvent->reaction_vessel workup Aqueous Workup and Extraction heat->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Suzuki-Miyaura cross-coupling workflow.

Experimental Details:

  • To a reaction vessel (e.g., a microwave vial or a round-bottom flask) are added this compound (1.2 eq.), the desired aryl or heteroaryl halide (1.0 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).

  • The vessel is sealed and the atmosphere is replaced with an inert gas.

  • A degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), is added.

  • The reaction mixture is heated to 80-100 °C with stirring for 2-24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired coupled product.

Biological Context and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the pyrimidine boronic acid scaffold is of significant interest in drug discovery. Derivatives of pyrimidine boronic acids have been investigated as inhibitors of various enzymes and have shown potential in targeting specific signaling pathways implicated in diseases such as cancer and inflammatory disorders.

VCP/p97 Signaling Pathway

Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a crucial role in the ubiquitin-proteasome system (UPS) by mediating the degradation of misfolded proteins. Inhibition of VCP/p97 can disrupt protein homeostasis and induce apoptosis in cancer cells. Some pyrimidine derivatives have been explored as VCP/p97 inhibitors.

Simplified VCP/p97 Signaling Pathway

ub_protein Ubiquitinated Substrate Protein vcp VCP/p97 Complex ub_protein->vcp Recognition & Unfolding proteasome 26S Proteasome vcp->proteasome Delivery degradation Protein Degradation proteasome->degradation inhibitor Pyrimidine Boronic Acid (Potential Inhibitor) inhibitor->vcp Inhibition tlr_il1r TLR / IL-1R Activation myd88 MyD88 tlr_il1r->myd88 irak4 IRAK4 myd88->irak4 irak1 IRAK1 irak4->irak1 Phosphorylation traf6 TRAF6 irak1->traf6 downstream Downstream Signaling (e.g., NF-κB, MAPKs) traf6->downstream inflammation Inflammatory Response downstream->inflammation inhibitor Pyrimidine Boronic Acid (Potential Inhibitor) inhibitor->irak4 Inhibition

References

Methodological & Application

Application Notes and Protocols for 2-Benzyloxypyrimidine-5-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-benzyloxypyrimidine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of 5-aryl-2-benzyloxypyrimidines, which are significant scaffolds in medicinal chemistry and drug discovery. The protocols and data presented herein are designed to facilitate the successful application of this reagent in a research and development setting.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboronic acid and an organohalide. The pyrimidine moiety is a key structural feature in numerous biologically active compounds, and the ability to introduce aryl groups at the 5-position of the pyrimidine ring is of significant interest in the development of novel therapeutics. This compound serves as an effective nucleophilic partner in these reactions, enabling the synthesis of a diverse range of 5-aryl-2-benzyloxypyrimidine derivatives.

Reactivity and Considerations

In the context of pyrimidine boronic acids, the position of the boronic acid group significantly influences reactivity. 5-Pyrimidinylboronic acids, such as the title compound, generally exhibit good reactivity in Suzuki-Miyaura couplings, leading to high yields of the desired products.[1] The electronic nature of the pyrimidine ring and the steric environment around the boronic acid moiety are key factors that govern the efficiency of the transmetalation step in the catalytic cycle. The benzyloxy group at the 2-position can influence the electronic properties of the pyrimidine ring and may affect catalyst and ligand selection for optimal results.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of pyrimidine-5-boronic acid derivatives with various aryl halides. While specific data for this compound is limited in publicly available literature, the data for closely related pyrimidine-5-boronic acids provide a strong predictive framework for reaction optimization.

Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling of Pyrimidine-5-Boronic Acids

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1001285
21-Bromo-4-methoxybenzenePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane901692
33-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110888
44-ChlorobenzonitrilePd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane/H₂O1002475[2]
53-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃DME/H₂O851278

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Pyrimidine-5-Boronic Acids

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-BromotoluenePd(PPh₃)₄ (2)K₂CO₃DMF/H₂O1201590
21-Bromo-4-methoxybenzenePd(dppf)Cl₂ (1.5)K₃PO₄Acetonitrile/H₂O1501095[3]
33-BromoanisolePd(OAc)₂ (1) / XPhos (2)CsFt-AmylOH1302091
42-ChloropyridinePd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1403072

Experimental Protocols

General Protocol for Conventional Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-benzyloxypyrimidine.

General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., DMF/water, acetonitrile/water)

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the degassed solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction to the desired temperature (typically 120-150 °C) for the specified time (usually 10-30 minutes).[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in the conventional protocol.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants: This compound Aryl Halide Base Mixing Combine & Mix under Inert Atmosphere Reactants->Mixing Catalyst Catalyst: Pd(0) source Ligand Catalyst->Mixing Solvent Degassed Solvent Solvent->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 5-Aryl-2-benzyloxypyrimidine Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Aryl_Boronate R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Aryl_Boronate R²-B(OR)₂ Transmetalation Transmetalation PdII_Aryl_Boronate->Pd0 Product R¹-R² PdII_Aryl_Boronate->Product RedElim Reductive Elimination

References

Application of 2-Benzyloxypyrimidine-5-boronic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxypyrimidine-5-boronic acid is a key building block in the synthesis of a variety of kinase inhibitors. The pyrimidine core is a common scaffold in many approved kinase inhibitors, and the benzyloxy group can be tailored to achieve specific interactions within the kinase active site, leading to potent and selective inhibition. The boronic acid moiety allows for versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the efficient assembly of complex molecular architectures required for effective kinase inhibition. This application note provides a detailed overview of the use of this compound in the synthesis of kinase inhibitors, with a focus on Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, including experimental protocols and relevant signaling pathways.

Application: Synthesis of Pyrrolopyrimidine-Based Kinase Inhibitors

A significant application of this compound is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are potent inhibitors of various protein kinases. These kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK), are crucial mediators of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making them important therapeutic targets.

The synthesis of these inhibitors often involves a Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated pyrrolopyrimidine core. The resulting 5-(pyrrolopyrimidinyl)pyrimidine scaffold serves as a versatile intermediate for further functionalization to optimize potency and pharmacokinetic properties.

Quantitative Data

Compound ClassTarget KinaseIC50 (nM)
Pyrrolo[2,3-d]pyrimidineEGFR< 10
Pyrrolo[2,3-d]pyrimidineJAK1< 50
Pyrrolo[2,3-d]pyrimidineJAK2< 50
Pyrrolo[2,3-d]pyrimidineJAK3< 100
Pyrrolo[2,3-d]pyrimidineBTK< 20

Note: The data presented are representative values for the pyrrolopyrimidine scaffold and are intended for illustrative purposes.

Experimental Protocols

The following protocols describe the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction to form a key intermediate for kinase inhibitor synthesis.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound from 5-bromo-2-(benzyloxy)pyrimidine.

Materials:

  • 5-bromo-2-(benzyloxy)pyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Dissolve 5-bromo-2-(benzyloxy)pyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method (e.g., crystallization or column chromatography) to obtain this compound.

G cluster_start Starting Material cluster_reaction1 Lithiation cluster_reaction2 Borylation cluster_workup Workup & Purification cluster_product Final Product 5-bromo-2-(benzyloxy)pyrimidine 5-bromo-2-(benzyloxy)pyrimidine Add n-BuLi in THF at -78 °C Add n-BuLi in THF at -78 °C 5-bromo-2-(benzyloxy)pyrimidine->Add n-BuLi in THF at -78 °C Step 1 Add Triisopropyl borate Add Triisopropyl borate Add n-BuLi in THF at -78 °C->Add Triisopropyl borate Step 2 Quench with HCl Quench with HCl Add Triisopropyl borate->Quench with HCl Step 3 Extract with Diethyl Ether Extract with Diethyl Ether Quench with HCl->Extract with Diethyl Ether Purify Purify Extract with Diethyl Ether->Purify This compound This compound Purify->this compound

Synthetic workflow for this compound.
Protocol 2: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffold Synthesis

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a halogenated pyrrolo[2,3-d]pyrimidine.

Materials:

  • This compound (1.2 eq)

  • Halogenated pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vessel, combine the halogenated pyrrolo[2,3-d]pyrimidine, this compound, and the base.

  • Add the palladium catalyst to the mixture.

  • Add the degassed solvent system to the vessel.

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_product Product This compound This compound Reaction at 80-100 °C Reaction at 80-100 °C This compound->Reaction at 80-100 °C Halogenated Pyrrolopyrimidine Halogenated Pyrrolopyrimidine Halogenated Pyrrolopyrimidine->Reaction at 80-100 °C Pd Catalyst Pd Catalyst Pd Catalyst->Reaction at 80-100 °C Base Base Base->Reaction at 80-100 °C Solvent Solvent Solvent->Reaction at 80-100 °C Extraction Extraction Reaction at 80-100 °C->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold Column Chromatography->Kinase Inhibitor Scaffold

General workflow for Suzuki-Miyaura coupling.

Signaling Pathways

The kinase inhibitors synthesized using this compound can target various signaling pathways implicated in cancer and other diseases. A key target is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.

CSF-1R Signaling Pathway

CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of macrophages.[1] In the tumor microenvironment, signaling through CSF-1R on tumor-associated macrophages (TAMs) can promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response.[2] Inhibition of CSF-1R can therefore modulate the tumor microenvironment to be less hospitable for cancer progression.[2]

Upon ligand binding, CSF-1R dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of several downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to cell growth and survival.[3]

G CSF-1R CSF-1R Dimerization & Autophosphorylation Dimerization & Autophosphorylation CSF-1R->Dimerization & Autophosphorylation Leads to PI3K PI3K Dimerization & Autophosphorylation->PI3K MAPK/ERK Pathway MAPK/ERK Pathway Dimerization & Autophosphorylation->MAPK/ERK Pathway Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK/ERK Pathway->Proliferation Differentiation Differentiation MAPK/ERK Pathway->Differentiation

Simplified CSF-1R signaling pathway.

By inhibiting CSF-1R, small molecules derived from this compound can block these downstream signaling events, leading to reduced macrophage viability and a shift in the tumor microenvironment that can enhance the efficacy of other cancer therapies.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Benzyloxypyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The pyrimidine ring, in particular, is a privileged heterocycle found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the synthesis of biaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids and aryl halides.

This document provides detailed application notes and protocols for the use of 2-Benzyloxypyrimidine-5-boronic acid in the synthesis of biaryl compounds. The benzyloxy group at the 2-position of the pyrimidine ring can serve as a stable protecting group or as a key pharmacophoric element, making this building block particularly valuable in medicinal chemistry and drug discovery programs. We present generalized protocols for Suzuki-Miyaura coupling and discuss the potential applications of the resulting biaryl pyrimidine derivatives, particularly in the context of kinase inhibition.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl or heteroaryl halide (Ar-X, where X = Br, I, or Cl) is a palladium-catalyzed process that results in the formation of a new carbon-carbon bond, yielding the desired 5-Aryl-2-benzyloxypyrimidine.

reactant1 This compound plus + reactant1->plus reactant2 Ar-X (Aryl/Heteroaryl Halide) arrow Pd Catalyst, Base Solvent, Heat reactant2->arrow plus->reactant2 product 5-Aryl-2-benzyloxypyrimidine arrow->product

Caption: General scheme for the Suzuki-Miyaura coupling.

Factors Influencing Reactivity

The success and efficiency of the Suzuki-Miyaura coupling are influenced by several key parameters:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaryl couplings, specialized ligands such as SPhos or XPhos may be beneficial.[1]

  • Base: A base is essential for the activation of the boronic acid in the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[1]

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, DMF, and toluene.[1] Degassing the solvent is important to prevent oxidation of the palladium catalyst.

  • Temperature: The reaction temperature can significantly impact the reaction rate and yield. Microwave-assisted heating can often reduce reaction times and improve yields.[1]

Experimental Protocols

Below are two generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl halide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl halide (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., DMF or 1,4-dioxane/water)

  • Microwave reaction vessel with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vessel, add this compound, the coupling partner, the palladium catalyst, and the base.[1]

  • Add the degassed solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction to the desired temperature (typically 100-150 °C) for the specified time (usually 10-60 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.[1]

  • Work up and purify the product as described in Protocol 1.[1]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Aryl Halide, Catalyst, Base B Add Degassed Solvent A->B C Heat and Stir (Conventional or Microwave) B->C D Cool and Dilute C->D E Aqueous Wash D->E F Dry and Concentrate E->F G Column Chromatography F->G H H G->H Isolated Biaryl Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

While specific data for a wide range of couplings with this compound is not extensively published, the following table provides representative conditions based on analogous reactions with other pyrimidine boronic acids.[2] Researchers should use this as a guide for optimization.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O951270-85 (Est.)
23-BromothiophenePd(dppf)Cl₂ (2)K₃PO₄DMF120 (MW)0.575-90 (Est.)
34-BromoanisolePd₂(dba)₃/SPhos (2)Cs₂CO₃Toluene/H₂O100880-95 (Est.)
41-Bromo-4-nitrobenzenePd(PPh₃)₄ (4)K₂CO₃Dioxane/H₂O1001665-80 (Est.)

Yields are estimated based on similar reactions and will vary depending on the specific substrate and optimized conditions.

Application in Drug Discovery: Kinase Inhibitors

Biaryl pyrimidines are a common scaffold in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The synthesized 5-aryl-2-benzyloxypyrimidine derivatives can be evaluated as potential inhibitors of various kinases. For example, they may target pathways such as the EGFR/VEGFR signaling cascades, which are crucial for tumor growth and angiogenesis.[3]

cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor 5-Aryl-2-benzyloxypyrimidine Derivative Inhibitor->RTK

Caption: Potential inhibition of kinase signaling pathways.

The synthesized biaryl compounds can be screened in enzymatic assays against a panel of kinases to determine their inhibitory activity (IC₅₀ values). Promising candidates can then be further evaluated in cell-based assays to assess their effects on cancer cell proliferation and survival. The benzyloxy group can be deprotected to the corresponding pyrimidinol to explore further structure-activity relationships.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biaryl pyrimidines via the Suzuki-Miyaura cross-coupling reaction. The provided protocols offer a solid foundation for researchers to develop a wide range of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible yields and purity.

References

Application Notes: 2-Benzyloxypyrimidine-5-boronic acid as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxypyrimidine-5-boronic acid is a valuable heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize a variety of complex molecules with significant biological activity. Its pyrimidine core is a prevalent scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The benzyloxy group offers a stable protecting group that can be removed in later synthetic steps if required, while the boronic acid moiety allows for facile carbon-carbon bond formation, most notably through the Suzuki-Miyaura coupling reaction. This reagent is instrumental in the construction of biaryl and heteroaryl structures, which are key pharmacophores in many drug candidates.

Key Applications in Drug Discovery

The primary application of this compound is in the synthesis of kinase inhibitors, particularly targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a key target for therapeutic intervention in a range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.

By coupling this compound with various aryl and heteroaryl halides, researchers can generate extensive libraries of novel compounds for screening and structure-activity relationship (SAR) studies. This approach has led to the discovery of potent inhibitors of MAPK11 (p38β), a key isoform in the p38 MAPK family, which is being investigated as a potential therapeutic target for Huntington's disease.[1]

p38 MAPK Signaling Pathway

The diagram below illustrates the central role of p38 MAPK in cellular signaling. External stressors and inflammatory cytokines activate a cascade of upstream kinases (MAPKKKs and MAPKKs), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines and other cellular responses. Inhibitors synthesized from this compound can block this pathway, thereby mitigating the inflammatory response.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Environmental Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK (α, β, γ, δ) MAPKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis, etc.) Substrates->Response Inhibitor p38 Inhibitor (Synthesized from 2-Benzyloxypyrimidine- 5-boronic acid) Inhibitor->p38 inhibits

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Data Presentation: Biological Activity of Derived Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of dibenzocycloheptanone derivatives, which are structurally related to compounds that can be synthesized using this compound, against MAPK11. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDR¹ GroupR² GroupMAPK11 IC50 (nM)
12a HH19.2
12b FH24.3
12c ClH32.5
12d CH₃H28.7
13a HF6.40
13b HCl4.20
13c HCH₃10.5
14a OCH₃H>1000
14b OCH₃F897

Data adapted from a study on potent MAPK11 inhibitors.[1] Lower IC50 values indicate higher potency.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-benzyloxypyrimidines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-benzyloxypyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol outlines a method to determine the IC50 values of synthesized compounds against a target kinase, such as MAPK11.[1]

Materials:

  • Recombinant human MAPK11 enzyme

  • Fluorescently labeled substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compounds (inhibitors) at various concentrations

  • Positive control inhibitor (e.g., SB202190)

  • Microtiter plates

  • Capillary electrophoresis instrument

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a microtiter plate. Include a positive control and a no-inhibitor (vehicle) control.

  • Add the kinase reaction solution containing the MAPK11 enzyme and the fluorescently labeled substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Terminate the reaction by adding a stop solution.

  • Analyze the samples using a capillary electrophoresis instrument. The phosphorylated and non-phosphorylated substrates will have different charges and will separate during electrophoresis.[1]

  • Quantify the amount of phosphorylated product in each well.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of a kinase inhibitor using this compound to its biological evaluation.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Start: 2-Benzyloxypyrimidine- 5-boronic acid + Aryl Halide coupling Suzuki-Miyaura Cross-Coupling start->coupling workup Aqueous Work-up & Extraction coupling->workup purification Column Chromatography workup->purification product Purified Heterocyclic Compound purification->product assay_prep Prepare Kinase Assay (Enzyme, Substrate, Buffer) product->assay_prep Test Compound inhibition_assay In Vitro Kinase Inhibition Assay assay_prep->inhibition_assay data_analysis Data Analysis inhibition_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for Synthesis and Evaluation of Kinase Inhibitors.

References

Application Notes and Protocols for the Synthesis of p97/VCP Kinase Inhibitors Using Pyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of chaperones and is a critical regulator of protein homeostasis.[1] It is involved in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[2] Dysregulation of p97 function has been implicated in various diseases, most notably in cancer, making it an attractive therapeutic target. The development of small molecule inhibitors of p97 is a promising strategy for cancer therapy. This document provides detailed protocols and application notes for the synthesis of potent p97 inhibitors based on a pyrimidine scaffold, utilizing pyrimidine boronic acids as key synthetic intermediates.

A series of novel p97 inhibitors with a pyrimidine core structure have been designed and synthesized, demonstrating significant enzymatic and cellular activity.[1] One of the most potent compounds identified, compound 17 , exhibits an IC50 of 54.7 nM against the p97 enzyme.[1] The synthesis of these inhibitors is primarily achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

p97/VCP Signaling Pathway in Protein Homeostasis

p97/VCP plays a central role in the ubiquitin-proteasome system by recognizing and segregating ubiquitinated substrate proteins from cellular structures, thereby facilitating their degradation by the proteasome. Inhibition of p97's ATPase activity disrupts this process, leading to an accumulation of misfolded and ubiquitinated proteins, which in turn induces cellular stress and apoptosis.

p97_pathway p97/VCP Signaling Pathway cluster_0 Protein Folding and Stress cluster_1 p97/VCP Segregase Complex Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination (E1, E2, E3 Ligases) Misfolded_Protein->Ubiquitination Cellular Stress Ub_Protein Ubiquitinated Protein Ubiquitination->Ub_Protein p97_Complex p97/Cofactor Complex Ub_Protein->p97_Complex Recognition p97_VCP p97/VCP Hexamer p97_VCP->p97_Complex Cofactors Cofactors (e.g., NPL4/UFD1) Cofactors->p97_Complex Unfolded_Protein Unfolded Protein p97_Complex->Unfolded_Protein ATP Hydrolysis & Substrate Unfolding Proteasome 26S Proteasome Unfolded_Protein->Proteasome Delivery Degradation Peptide Fragments Proteasome->Degradation Degradation Inhibitor Pyrimidine Boronic Acid Derived Inhibitor Inhibitor->p97_VCP Inhibition

Caption: The role of the p97/VCP complex in the ubiquitin-proteasome system and its inhibition.

Experimental Protocols

The synthesis of pyrimidine-based p97 inhibitors generally involves two key stages: the preparation of the pyrimidine boronic acid intermediate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2,4-Dimethoxypyrimidine-5-boronic acid

This protocol describes a representative synthesis of a key pyrimidine boronic acid intermediate.

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Saturated aqueous ammonium chloride or dilute hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Dry ice/acetone bath

  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2,4-dimethoxypyrimidine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (in hexanes) dropwise to the stirred solution while maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete lithium-halogen exchange.

  • To the reaction mixture, add triisopropyl borate dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 2,4-dimethoxypyrimidine-5-boronic acid as a solid.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling for the Synthesis of a p97 Inhibitor

This protocol provides a general procedure for the coupling of a pyrimidine boronic acid with a suitable aryl halide to generate the final p97 inhibitor. This can be adapted for microwave-assisted synthesis for shorter reaction times.

Materials:

  • Pyrimidine boronic acid (e.g., 2,4-dimethoxypyrimidine-5-boronic acid) (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., a substituted bromo- or chloropyridine) (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05-0.1 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

  • Microwave reaction vessel (if applicable)

  • Magnetic stirrer and stir bar

  • Ethyl acetate

  • Water and brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel (e.g., a microwave vial or a round-bottom flask) equipped with a magnetic stir bar, add the pyrimidine boronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture. For conventional heating, reflux at 80-110 °C. For microwave-assisted synthesis, heat to 100-150 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired p97 inhibitor.

Synthetic Workflow

The overall process for the synthesis and evaluation of pyrimidine-based p97 inhibitors is outlined in the following workflow diagram.

synthetic_workflow Start Starting Materials (e.g., 5-bromo-2,4-dimethoxypyrimidine) Synthesis_Boronic_Acid Protocol 1: Synthesis of Pyrimidine Boronic Acid Start->Synthesis_Boronic_Acid Boronic_Acid Pyrimidine Boronic Acid Intermediate Synthesis_Boronic_Acid->Boronic_Acid Suzuki_Coupling Protocol 2: Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Coupling_Partner Aryl/Heteroaryl Halide Coupling Partner Coupling_Partner->Suzuki_Coupling Crude_Inhibitor Crude p97 Inhibitor Suzuki_Coupling->Crude_Inhibitor Purification Purification (Column Chromatography) Crude_Inhibitor->Purification Pure_Inhibitor Pure p97 Inhibitor Purification->Pure_Inhibitor Characterization Structural Characterization (NMR, MS) Pure_Inhibitor->Characterization Biological_Evaluation Biological Evaluation (Enzymatic & Cellular Assays) Pure_Inhibitor->Biological_Evaluation Data_Analysis Data Analysis and SAR Studies Biological_Evaluation->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: General workflow for the synthesis and evaluation of p97/VCP inhibitors.

Data Presentation: In Vitro Activity of a Lead Compound

The following table summarizes the in vitro activity of a novel pyrimidine-based p97 inhibitor, compound 17 , which incorporates a boronic acid-derived pyrimidine moiety.[1] This data highlights the potential of this class of compounds in cancer therapy.

Compound IDR GroupEnzymatic IC50 (nM)A549 Cell IC50 (µM)RPMI-8226 Cell IC50 (µM)
17 4-(methylsulfonyl)benzyl54.72.800.86

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.

The potent enzymatic inhibitory activity of compound 17 , coupled with its significant anti-proliferative effects in non-small cell lung cancer (A549) and multiple myeloma (RPMI-8226) cell lines, underscores the therapeutic potential of targeting p97 with pyrimidine-based inhibitors.[1] Further structure-activity relationship (SAR) studies are crucial for the optimization of this chemical series to develop clinical candidates.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Benzyloxypyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. The pyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds. Consequently, the efficient and rapid synthesis of substituted pyrimidines is of paramount importance in drug discovery and development. Microwave-assisted organic synthesis (MAOS) has emerged as a key technology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.[1][2]

These application notes provide a detailed overview and robust protocols for the microwave-assisted Suzuki coupling of 2-Benzyloxypyrimidine-5-boronic acid with various aryl and heteroaryl halides. The provided methodologies and data will serve as a valuable resource for researchers aiming to synthesize novel pyrimidine-containing compounds for applications in medicinal chemistry and materials science.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave irradiation offers several key benefits for Suzuki coupling reactions involving functionalized pyrimidines:

  • Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.[1][2]

  • Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often lead to higher isolated yields.

  • Enhanced Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, resulting in more consistent and reproducible outcomes.[2]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and the generation of diverse compound libraries.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Suzuki coupling of this compound is not extensively reported, the following tables provide a summary of typical reaction conditions and yields for the microwave-assisted Suzuki coupling of structurally related 5-pyrimidinylboronic acids and the coupling of aryl halides with various boronic acids. This data serves as a strong starting point for reaction optimization.

Table 1: Catalyst Screening for a Model Microwave-Assisted Suzuki Coupling [1]

Catalyst (mol%)Yield (%)
Pd(PPh₃)₄ (5)65
Pd(dppf)Cl₂ (5)58
Pd(OAc)₂ (5)35
PdCl₂(PPh₃)₂ (5)42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1]

Table 2: Solvent Screening for a Model Microwave-Assisted Suzuki Coupling

Solvent System (v/v)Yield (%)
1,4-Dioxane/H₂O (2:1)81
Toluene/EtOH/H₂O (2:1:1)75
DMF/H₂O (2:1)68
Acetonitrile/H₂O (2:1)62
Reaction Conditions: Aryl halide (0.5 mmol), boronic acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (1.5 mmol), 6 mL solvent, 100 °C, 15-20 min, microwave irradiation. Yields are representative for similar systems.

Table 3: Base Screening for a Model Microwave-Assisted Suzuki Coupling

Base (2.0 equiv)Yield (%)
K₂CO₃81
K₃PO₄78
Cs₂CO₃85
Na₂CO₃72
Reaction Conditions: Aryl halide (0.5 mmol), boronic acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. Yields are representative for similar systems.

Table 4: Microwave-Assisted Suzuki Coupling of Various Aryl Halides with Phenylboronic Acid [3]

Aryl HalideTemperature (°C)Time (min)Yield (%)
2,4-dichloropyrimidine1001581
4-bromoanisole12010>95
4-chloroacetophenone1401592
2-chlorobenzonitrile1501588
Reaction conditions are representative and may vary based on the specific substrates.

Experimental Protocols

The following protocols provide a detailed methodology for performing a microwave-assisted Suzuki coupling reaction with this compound. These should be considered as a starting point, and optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: General Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water (2:1), DMF, or toluene)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (e.g., 0.5 mmol), the aryl or heteroaryl halide (e.g., 0.5 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).[1]

  • Add 6 mL of the degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).[1]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-20 minutes) with stirring.[3]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.

Protocol 2: Catalyst and Ligand Screening for Challenging Couplings

For less reactive aryl halides or to minimize side reactions, a more sophisticated catalyst system may be required.

Materials:

  • As in Protocol 1, with the addition of a phosphine ligand (e.g., SPhos, XPhos, 1-10 mol%).

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 0.5-5 mol%).

Procedure:

  • To a microwave reactor vial, add the palladium precatalyst and the phosphine ligand.

  • Purge the vial with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and stir for a few minutes to allow for catalyst activation.

  • Add this compound, the aryl halide, and the base.

  • Proceed with steps 3-10 from Protocol 1.

Visualizations

The following diagrams illustrate the general workflow of the microwave-assisted Suzuki coupling and the catalytic cycle.

experimental_workflow reagents 1. Add Reactants to Vial (Boronic Acid, Aryl Halide, Base, Catalyst) solvent 2. Add Degassed Solvent reagents->solvent seal 3. Seal Vial solvent->seal microwave 4. Microwave Irradiation (Set Temperature and Time) seal->microwave cool 5. Cool to Room Temperature microwave->cool extract 6. Extraction with Organic Solvent cool->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify product 9. Pure Product purify->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

suzuki_cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 oxidative_add Oxidative Addition aryl_halide R¹-X pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 transmetalation Transmetalation boronate [R²-B(OH)₃]⁻ pd_complex2->pd0 reductive_elim Reductive Elimination product R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of Aryl and Heterocyclic Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of scalable synthetic methodologies for the preparation of aryl and heterocyclic pyrimidine derivatives. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates, particularly in oncology as kinase inhibitors. This document details robust and scalable chemical syntheses, including classical condensation reactions and modern cross-coupling methods, to facilitate the efficient production of these valuable compounds.

Key Synthetic Strategies

The large-scale synthesis of substituted pyrimidines can be broadly categorized into two approaches:

  • Construction of the Pyrimidine Ring: Building the heterocyclic core from acyclic precursors. This is often achieved through condensation reactions.

  • Functionalization of a Pre-formed Pyrimidine Ring: Introducing aryl and heteroaryl substituents onto an existing pyrimidine scaffold, typically via cross-coupling or nucleophilic substitution reactions.

This guide will focus on four key industrial-scale methodologies: the Biginelli reaction, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Data Presentation: Comparison of Scalable Synthetic Methods

The following tables summarize quantitative data for the synthesis of various pyrimidine derivatives using scalable methods.

Table 1: Biginelli Reaction for the Synthesis of Dihydropyrimidinones

EntryAldehydeβ-KetoesterUrea/ThioureaCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeEthyl acetoacetateUreaHCl (20)Water900.5>90[1]
24-NitrobenzaldehydeMethyl acetoacetateUreaWSi/A15 (5)Solvent-free100195[2]
3PhenylacetaldehydeEthyl acetoacetateN-MethylureaI₂ (10)AcetonitrileReflux1285[3]
4Various aromaticEthyl acetoacetateUreaHPA-Clay (2)Solvent-freeReflux196[4]

Table 2: Suzuki-Miyaura Coupling for the Synthesis of Arylpyrimidines

| Entry | Pyrimidine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 74 |[5] | | 2 | 6-Chloropyrido[2,3-d]pyrimidine | Arylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | up to 95 |[6] | | 3 | 4-Pyrimidyl tosylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Water | 100 (MW) | 1 | 97 | N/A | | 4 | 2-Iodopyrimidine | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Tri(2-furyl)phosphine (3) | KF | 1,4-Dioxane | 80 | 12 | 85 |[7] |

Table 3: Buchwald-Hartwig Amination for the Synthesis of Aminopyrimidines

| Entry | Pyrimidine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12 | 92 |[8] | | 2 | 4-Chlorotoluene (Aryl Halide) | Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu | Toluene | Reflux | 6 | 94 |[9] | | 3 | 5-(Bromomethyl)-2-chloropyrimidine | Various amines | Pd₂(dba)₃ (2-5) | RuPhos (4-10) | Cs₂CO₃ | Toluene | 100 | 12 | 60-85 |[10] | | 4 | 2,4,6-Trichloropyrimidine | Phenylurea | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 120 (MW) | 0.5 | >90 | N/A |

Table 4: SNAr for the Synthesis of Substituted Pyrimidines

EntryPyrimidine SubstrateNucleophileBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
12-(tert-Butylsulfonyl)pyrimidinePhenylmagnesium bromide-THFRT195[11]
22-ChloropyrimidineVarious amines--80-1202-1270-95[8]
32,4-Diazidopyrido[3,2-d]pyrimidineThiolsNEt₃DCMRT0.2547-98[12]
44,6-Dichloro-2-iodopyrimidineSulfoximinesNaH/15-crown-5THF50-801-375-90[13]

Experimental Protocols

Protocol 1: Large-Scale Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol is adapted from a high-yield, environmentally friendly procedure.[1]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Hydrochloric acid (20 mol%)

  • Water

Procedure:

  • To a stirred suspension of urea (1.5 eq) in water, add the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrochloric acid (20 mol%).

  • Heat the reaction mixture to 90 °C and maintain for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Protocol 2: Scalable Suzuki-Miyaura Coupling of a Dichloropyrimidine

This protocol is based on a microwave-assisted synthesis, which can be adapted for batch production on a larger scale.[5]

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Arylboronic acid (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, dissolve 2,4-dichloropyrimidine (1.0 eq) in a mixture of 1,4-dioxane and water (2:1 v/v). Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.

  • Add potassium carbonate (3.0 eq), the arylboronic acid (1.0 eq), and Pd(PPh₃)₄ (0.5 mol%).

  • Heat the reaction mixture to 100 °C and stir vigorously for 15-30 minutes. For larger scale, conventional heating with extended reaction times may be necessary. Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of 2-Chloropyrimidine

This protocol describes a general and robust method for the amination of 2-chloropyrimidines.[8]

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, deoxygenated toluene

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous, deoxygenated toluene via syringe, followed by the 2-chloropyrimidine (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 110 °C and stir for 12 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 4: Scalable SNAr Synthesis of 2-Arylpyrimidines

This protocol utilizes a metal-free approach for the synthesis of 2-arylpyrimidines.[11]

Materials:

  • 2-(tert-Butylsulfonyl)pyrimidine (1.0 eq)

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2-(tert-butylsulfonyl)pyrimidine (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere, add the aryl Grignard reagent (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations: Workflows and Signaling Pathways

General Workflow for Large-Scale Pyrimidine Synthesis

This diagram illustrates a typical workflow for the development and large-scale synthesis of pyrimidine derivatives, from initial route scouting to final product isolation.

G cluster_0 Route Scouting & Optimization cluster_1 Scale-Up & Production cluster_2 Downstream Processing Method_Selection Method Selection (e.g., Biginelli, Suzuki, S(N)Ar) Condition_Optimization Condition Optimization (Catalyst, Solvent, Temp.) Method_Selection->Condition_Optimization Raw_Material_Sourcing Raw Material Sourcing Condition_Optimization->Raw_Material_Sourcing Kilo_Lab_Synthesis Kilo-Lab Synthesis Raw_Material_Sourcing->Kilo_Lab_Synthesis Process_Validation Process Validation Kilo_Lab_Synthesis->Process_Validation Workup_Isolation Workup & Isolation Process_Validation->Workup_Isolation Purification Purification (Crystallization, Chromatography) Workup_Isolation->Purification Final_Product Final Product Formulation Purification->Final_Product

Caption: A generalized workflow for the large-scale synthesis of pyrimidine derivatives.

Logical Relationship of Key Synthetic Methodologies

This diagram illustrates the relationship between the starting materials and the target pyrimidine derivatives for the four key synthetic methodologies discussed.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Product Classes Aldehyde_Ketoester_Urea Aldehyde_Ketoester_Urea Biginelli Biginelli Aldehyde_Ketoester_Urea->Biginelli Halopyrimidine Halopyrimidine Suzuki Suzuki Halopyrimidine->Suzuki Buchwald_Hartwig Buchwald_Hartwig Halopyrimidine->Buchwald_Hartwig Aminopyrimidine Aminopyrimidine Activated_Pyrimidine Activated_Pyrimidine SNAr SNAr Activated_Pyrimidine->SNAr Dihydropyrimidinone Dihydropyrimidinone Biginelli->Dihydropyrimidinone Arylpyrimidine Arylpyrimidine Suzuki->Arylpyrimidine Aminopyrimidine_Product Aminopyrimidine Buchwald_Hartwig->Aminopyrimidine_Product Substituted_Pyrimidine Substituted_Pyrimidine SNAr->Substituted_Pyrimidine

Caption: Relationship between starting materials and products for key pyrimidine syntheses.

Signaling Pathway Inhibition by Pyrimidine-Based Kinase Inhibitors

Many aryl and heterocyclic pyrimidine derivatives function as kinase inhibitors, targeting signaling pathways implicated in cancer cell proliferation and survival. This diagram depicts a simplified signaling cascade that can be targeted by such inhibitors.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Pyrimidine_Inhibitor Pyrimidine-Based Kinase Inhibitor Pyrimidine_Inhibitor->Receptor_Tyrosine_Kinase

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine-based inhibitor.

References

Application Notes and Protocols for 2-Benzyloxypyrimidine-5-boronic acid in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Benzyloxypyrimidine-5-boronic acid as a key intermediate in the synthesis of novel anti-cancer agents. The document details its application in palladium-catalyzed cross-coupling reactions to generate pyrimidine-based compounds with potential therapeutic activity, particularly as kinase inhibitors.

Introduction: The Role of Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anti-cancer drugs. Its ability to mimic the purine bases of DNA and RNA allows pyrimidine derivatives to interact with a wide range of biological targets, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The functionalization of the pyrimidine ring is crucial for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.

This compound is a versatile building block for the synthesis of 5-aryl or 5-heteroaryl pyrimidines. The benzyloxy group at the 2-position can serve as a handle for further chemical modification or can be deprotected to reveal a hydroxyl group, providing an additional point for diversification. The boronic acid moiety at the 5-position is ideal for participating in Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds in drug discovery.

Application: Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of inhibitors targeting key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. The general strategy involves the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides to introduce diverse substituents at the 5-position of the pyrimidine core.

A representative synthetic workflow for the preparation of a hypothetical series of 2-benzyloxy-5-arylpyrimidine derivatives is outlined below.

G cluster_synthesis Synthesis Workflow A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) A->C B Aryl/Heteroaryl Halide (R-X) B->C D 2-Benzyloxy-5-(hetero)arylpyrimidine Derivative C->D C-C bond formation E Optional Deprotection (e.g., H2, Pd/C) D->E G Further Functionalization D->G F 2-Hydroxy-5-(hetero)arylpyrimidine Derivative E->F F->G H Final Compound Library G->H

Caption: Synthetic workflow for generating diverse pyrimidine derivatives.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of a series of compounds synthesized from this compound against a panel of cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDR-Group (from R-X)IC50 A549 (μM)IC50 HepG2 (μM)IC50 HCT116 (μM)
HYPO-1 4-Fluorophenyl5.27.86.5
HYPO-2 3-Pyridyl2.13.52.9
HYPO-3 2-Thienyl8.910.29.4
HYPO-4 4-(Morpholinomethyl)phenyl1.52.31.8
Doxorubicin (Reference Drug)0.81.10.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromofluorobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.10 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-benzyloxy-5-arylpyrimidine derivative.

G cluster_protocol Suzuki-Miyaura Coupling Protocol A Combine Reactants: - this compound - Aryl Halide - Base B Inert Atmosphere (N2 or Ar) A->B C Add Pd Catalyst and Solvent B->C D Heat and Stir (80-100°C) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup: - Extraction - Washing E->F G Purification: Column Chromatography F->G H Characterization: (NMR, MS) G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol for Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., Doxorubicin) in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value for each compound.

Targeted Signaling Pathway: PI3K/Akt/mTOR

Many pyrimidine-based anti-cancer agents function by inhibiting protein kinases within critical signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers.[1]

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Pyrimidine-based Inhibitor (Derived from this compound) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrimidine derivatives.

Derivatives of this compound can be designed to act as ATP-competitive inhibitors of kinases within this pathway, such as PI3K and/or mTOR. By blocking the activity of these key enzymes, these compounds can effectively halt the downstream signaling cascade, leading to the inhibition of cancer cell growth and proliferation.

Disclaimer: The information provided in these application notes is intended for research and development purposes only. The experimental protocols are representative examples and may require optimization for specific applications. All laboratory work should be conducted in accordance with standard safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Benzyloxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 2-Benzyloxypyrimidine-5-boronic acid. This resource is tailored for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate challenges in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound with aryl halides.

Q1: I am observing low to no yield of my desired product. What are the potential causes and how can I improve the conversion?

Potential Causes:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may have decomposed.

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1]

  • Poor Substrate Reactivity: The chosen aryl halide might be unreactive under the current conditions. Aryl chlorides, for instance, are generally less reactive than aryl bromides or iodides.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction outcome.[1]

  • Protodeboronation: The boronic acid can be sensitive to certain conditions, leading to the cleavage of the C-B bond and formation of the corresponding deborylated pyrimidine.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For sterically hindered or electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider using more specialized catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the formation of a highly reactive palladium(0) species.[1]

  • Base Selection: The base is crucial for activating the boronic acid.[2] If a weak base is used, the reaction may be slow or incomplete. For sensitive substrates, however, a strong base might cause degradation. A screening of bases is often beneficial. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Solvent System: The solubility of the reagents and the polarity of the solvent can impact the reaction rate. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is frequently used. Anhydrous conditions can sometimes minimize protodeboronation.

  • Temperature and Reaction Time: Increasing the temperature can improve the rate of reaction, but it can also promote side reactions. Microwave irradiation can be an effective method to accelerate the reaction and improve yields, often with shorter reaction times.[2]

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can lead to catalyst decomposition and the formation of homocoupling byproducts.[3] Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that the solvents are properly degassed.[3]

Q2: I am observing significant amounts of side products, such as homocoupled boronic acid or deborylated starting material. How can I minimize these?

Side Reaction Minimization Strategies
Protodeboronation (Replacement of the boronic acid group with a hydrogen)- Use anhydrous solvents if possible, although water is often necessary for the activity of certain bases.[3] - Employ milder bases like KF or K₂CO₃. - Use boronic esters (e.g., pinacol esters) which are more stable towards protodeboronation.[4] - Optimize the reaction temperature and time to favor the cross-coupling reaction.
Homocoupling (Coupling of two boronic acid molecules)- Ensure the reaction is performed under strictly anaerobic conditions.[3] - The choice of catalyst can influence the extent of homocoupling; screen different palladium sources and ligands.[1] - Slow addition of the boronic acid to the reaction mixture can sometimes reduce its concentration and minimize homocoupling.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing the reaction conditions for this compound?

A good starting point is to use a palladium catalyst with a bulky phosphine ligand, a moderately strong base, and a mixture of an organic solvent and water. For example, Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3, with K₂CO₃ or K₃PO₄ as the base in a dioxane/water mixture at a temperature of 80-100 °C.

Q2: How does the choice of aryl halide affect the reaction?

The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[2] Aryl iodides and bromides are typically good substrates. For less reactive aryl chlorides, more active catalyst systems, such as those with bulky, electron-rich phosphine ligands, are often necessary.

Q3: Can I use microwave heating for this reaction?

Yes, microwave-assisted Suzuki coupling can be very effective for pyrimidine derivatives, often leading to higher yields and significantly shorter reaction times.[2][5] Typical conditions involve heating the reaction mixture in a sealed microwave vial at 100-150 °C for 10-30 minutes.[5]

Q4: What is a suitable method for purifying the final product?

After the reaction, a standard aqueous workup is typically performed to remove the inorganic base and salts.[3] The crude product is then often purified by flash column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the product. A mixture of hexanes and ethyl acetate is a common starting point for elution.

Data Presentation

The following tables summarize reaction conditions from studies on analogous pyrimidine boronic acids, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Catalyst and Ligand Screening for a Model Suzuki Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O1001556
Pd₂(dba)₃ (2)SPhos (3)K₃PO₄Dioxane/H₂O1001552
Pd(OAc)₂ (2)XPhos (3)K₃PO₄Dioxane/H₂O1001549
XPhos Pd G2 (2.5)-K₃PO₄Dioxane/H₂O1001580
Pd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O1000.2581

Data adapted from studies on similar heterocyclic systems and may require optimization for this compound.[5][6]

Table 2: Effect of Base and Solvent on a Model Suzuki Coupling

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃Dioxane/H₂O (2:1)1000.2581
K₃PO₄Dioxane/H₂O (4:1)605-895
Na₂CO₃Toluene/H₂O (2:1)801-2Low
Cs₂CO₃Dioxane801-2Not specified

Data compiled from various sources on pyrimidine and heteroaryl Suzuki couplings and should be used as a guideline.[5][6]

Experimental Protocols

The following is a general protocol for the Suzuki coupling of a pyrimidine boronic acid, which should be adapted and optimized for this compound.

General Microwave-Assisted Suzuki Coupling Protocol:

  • To a microwave reaction vial, add this compound (1.0 equiv), the desired aryl halide (1.0-1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Place the vessel in a microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).[5]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L_n-R² PdII->PdII_R2 R²-B(OH)₃⁻ Transmetalation Transmetalation Borate R²-B(OH)₃⁻ BoronicAcid R²-B(OH)₂ BoronicAcid->Borate Base Base Base (e.g., OH⁻) PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² ArylHalide R¹-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Boronic Acid, Aryl Halide, and Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heating Heat Reaction Mixture (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Workup and Extraction quench->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify Troubleshooting_Tree start Low or No Product Formation check_catalyst Is the catalyst system appropriate? start->check_catalyst change_catalyst Try bulky phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_base Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). check_base->change_base No check_temp Is the temperature high enough? check_base->check_temp Yes increase_temp Increase temperature or use microwave heating. check_temp->increase_temp No check_side_products Are there significant side products? check_temp->check_side_products Yes protodeboronation Protodeboronation? check_side_products->protodeboronation Yes homocoupling Homocoupling? check_side_products->homocoupling Yes address_proto Use anhydrous solvent, milder base, or boronic ester. protodeboronation->address_proto address_homo Ensure inert atmosphere, screen catalysts. homocoupling->address_homo

References

improving yield in reactions with 2-Benzyloxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Benzyloxypyrimidine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions & Troubleshooting

Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes and how can I improve the outcome?

A1: Low or no conversion in Suzuki-Miyaura coupling reactions involving pyrimidine boronic acids can be attributed to several factors. The primary challenges include the inherent properties of the pyrimidine ring and the stability of the boronic acid.

Potential Causes:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation. This is a well-documented issue, sometimes referred to as the "2-pyridyl problem" in Suzuki couplings, which is analogous to the behavior of some pyrimidine substrates.

  • Protodeboronation: This is a significant decomposition pathway where the carbon-boron bond is cleaved, and the boronic acid is replaced by a hydrogen atom. This side reaction is often promoted by the basic conditions and elevated temperatures typical of Suzuki couplings. Electron-deficient heteroaryl boronic acids can be particularly susceptible to this issue.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interconnected parameters that can dramatically affect the reaction yield.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may not be effective. It is highly recommended to use bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands. These ligands help to form a more reactive, coordinatively unsaturated palladium(0) species.

  • Choice of Base: The strength and type of base can influence both the rate of the desired reaction and the extent of protodeboronation. Weaker or non-aqueous bases are often preferred. Consider screening bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.

  • Solvent System: The polarity and protic nature of the solvent can impact the solubility of reagents and the stability of intermediates. Common solvent systems for Suzuki couplings include 1,4-dioxane/water, DMF, and toluene.

  • Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and protodeboronation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave-assisted heating can sometimes provide rapid heating to the desired temperature, potentially minimizing degradation over longer reaction times.

  • Use of a More Stable Boronic Acid Derivative: Consider using the pinacol ester or MIDA boronate derivative of this compound. These derivatives can provide a "slow-release" of the boronic acid in situ, keeping its concentration low and minimizing decomposition pathways.

Q2: I am observing a significant amount of a homocoupling byproduct in my reaction. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction.

Strategies to Minimize Homocoupling:

  • Deoxygenate the Reaction Mixture: Thoroughly degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen). Oxygen can promote homocoupling.

  • Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can be beneficial.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

  • Stoichiometry: Using a slight excess of the halide coupling partner relative to the boronic acid can sometimes disfavor boronic acid homocoupling.

Q3: My this compound appears to be degrading upon storage. What are the recommended storage conditions?

A3: Boronic acids are known for their potential instability. The primary degradation pathways include dehydration to form boroxines (cyclic trimers), oxidation, and protodeboronation.

Recommended Storage:

FormTemperatureDurationConditions
Solid Powder-20°CLong-term (up to 3 years)Store in a tightly sealed container in a dry and well-ventilated place. Protect from moisture and light.
2-8°CShorter-termSuitable for routine use, but for long-term stability, -20°C is recommended.

Quantitative Data on Suzuki-Miyaura Coupling with Pyrimidine Derivatives

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving various pyrimidine substrates. This data can serve as a guide for optimizing reactions with this compound.

Table 1: Effect of Solvent on the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [1]

EntrySolventCatalyst (mol%)BaseTemperature (°C)Time (min)Yield (%)
11,4-DioxanePd(PPh₃)₄ (0.5)K₂CO₃1001571
2THFPd(PPh₃)₄ (0.5)K₂CO₃1001565
3DMFPd(PPh₃)₄ (0.5)K₂CO₃1001558
4IsopropanolPd(PPh₃)₄ (0.5)K₂CO₃1001545

Table 2: Optimization of Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid [2]

EntrySolventBaseCatalyst (mol%)Temperature (°C)Yield (%)
1TolueneK₃PO₄Pd(PPh₃)₄ (5)70-8040
2AcetonitrileK₃PO₄Pd(PPh₃)₄ (5)70-8036
31,4-DioxaneK₃PO₄Pd(PPh₃)₄ (5)70-8060
41,4-DioxaneNa₂CO₃Pd(PPh₃)₄ (5)70-8045
51,4-DioxaneCs₂CO₃Pd(PPh₃)₄ (5)70-8050

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid [3]

This protocol is a general guideline and should be considered a starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for your specific substrates.

Materials:

  • This compound (or its pinacol ester) (1.0 equiv)

  • Aryl/heteroaryl halide (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide, this compound (or its pinacol ester), the palladium catalyst, the ligand, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Halide, Boronic Acid, Catalyst, Ligand, Base to Vial B Seal and Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat in Microwave Reactor (e.g., 100-150 °C, 10-30 min) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temp E->F G Dilute with Organic Solvent F->G H Aqueous Wash (Water, Brine) G->H I Dry Organic Layer H->I J Filter and Concentrate I->J K Purify by Chromatography J->K Product Product K->Product

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Troubleshooting_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagent Reagent Stability cluster_side_reactions Side Reactions Start Low Yield Issue Catalyst Optimize Catalyst & Ligand Start->Catalyst Base Screen Bases (e.g., K3PO4, Cs2CO3) Start->Base Boronic_Acid Consider Boronic Acid Stability Start->Boronic_Acid Homocoupling Reduce Homocoupling Start->Homocoupling Ligand_Details Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Catalyst->Ligand_Details Solution Improved Yield Catalyst->Solution Solvent Optimize Solvent (e.g., Dioxane/H2O, DMF) Temp Adjust Temperature Temp->Solution Derivative Use Pinacol Ester or MIDA Boronate Derivative Boronic_Acid->Derivative Derivative->Solution Protodeboronation Minimize Protodeboronation Degas Ensure Thorough Degassing Homocoupling->Degas Degas->Solution

Caption: Troubleshooting guide for low yield in Suzuki-Miyaura reactions.

References

side reactions of 2-Benzyloxypyrimidine-5-boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Benzyloxypyrimidine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent in synthetic chemistry, with a focus on troubleshooting and avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The primary undesired side reactions are protodeboronation and homocoupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-benzyloxypyrimidine. Homocoupling results in the formation of a symmetrical biaryl, in this case, a bipyrimidine, from the coupling of two molecules of the boronic acid.[1][2]

Q2: What factors contribute to the occurrence of these side reactions?

A2: Several factors can promote side reactions. High temperatures, the choice of base, and the presence of water can lead to an increased rate of protodeboronation.[2] Homocoupling is often mediated by the palladium catalyst, especially in the presence of oxygen, and can be influenced by the choice of ligands and the reaction temperature.

Q3: Can the benzyloxy protecting group be cleaved under Suzuki-Miyaura coupling conditions?

A3: While the benzyloxy group is generally stable, some palladium catalysts, particularly under harsh conditions or with specific ligands, can catalyze debenzylation. However, this is typically a minor side reaction under standard Suzuki-Miyaura conditions. Careful selection of the catalyst and reaction conditions is recommended to minimize this possibility.

Troubleshooting Guide

This guide provides solutions to common issues encountered during reactions with this compound.

Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Formation of 2-Benzyloxypyrimidine (Protodeboronation)

Possible Causes:

  • Reaction Temperature is too high: Elevated temperatures can accelerate the rate of protodeboronation.

  • Inappropriate Base: Strong bases or highly aqueous basic solutions can promote the cleavage of the carbon-boron bond.

  • Presence of Excess Water: While some water is often necessary for the Suzuki-Miyaura coupling, an excessive amount can lead to hydrolysis of the boronic acid.

  • Prolonged Reaction Time: Extended reaction times increase the likelihood of protodeboronation.

Solutions:

  • Optimize Reaction Temperature: Screen a range of temperatures, starting from milder conditions (e.g., 60-80 °C) before increasing if the reaction is too slow.

  • Select a Milder Base: Use weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).

  • Use Anhydrous Solvents or a Biphasic System: Employing anhydrous solvents or a carefully controlled biphasic system (e.g., toluene/water) can manage the water content.

  • Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to its corresponding pinacol ester or MIDA boronate, which are more resistant to protodeboronation and release the active boronic acid slowly in situ.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

Issue 2: Formation of a Bipyrimidine Byproduct (Homocoupling)

Possible Causes:

  • Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

  • Catalyst System: The choice of palladium precursor and ligand can influence the rate of homocoupling.

  • High Concentration of Boronic Acid: A high concentration of the boronic acid can increase the probability of self-coupling.

Solutions:

  • Degas Solvents and Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the desired cross-coupling pathway over homocoupling.

  • Control Reagent Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) relative to the coupling partner, but avoid a large excess.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby reducing the rate of homocoupling.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the outcome of a Suzuki-Miyaura coupling reaction involving a heteroaryl boronic acid, which can be used as a guide for optimizing reactions with this compound.

Table 1: Effect of Different Bases on Product Yield

BaseSolventTemperature (°C)Desired Product Yield (%)Protodeboronation (%)
K₃PO₄Dioxane/H₂O808510
K₂CO₃Dioxane/H₂O807815
Na₂CO₃Dioxane/H₂O807518
Cs₂CO₃Dioxane/H₂O80888
NaOHDioxane/H₂O805540

Note: Yields are illustrative and can vary based on the specific coupling partner and other reaction conditions.

Table 2: Influence of Ligand Choice on Side Reaction Profile

LigandCatalyst PrecursorHomocoupling (%)Desired Product Yield (%)
PPh₃Pd(PPh₃)₄1570
P(t-Bu)₃Pd₂(dba)₃882
SPhosSPhos Precatalyst<590
XPhosXPhos Precatalyst<592

Note: Yields are representative and depend on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and should be optimized for each specific substrate.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, base, and palladium catalyst/ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

Suzuki-Miyaura Coupling and Side Reactions A This compound + Ar-X B Desired Cross-Coupling Product A->B Suzuki-Miyaura Coupling C Protodeboronation Product (2-Benzyloxypyrimidine) A->C Protodeboronation (H₂O, Base, Heat) D Homocoupling Product (Bipyrimidine) A->D Homocoupling (O₂, Catalyst) E Pd(0) Catalyst Troubleshooting Workflow start Low Yield of Desired Product check_side_products Analyze Crude Mixture (LC-MS, NMR) Identify Major Side Products start->check_side_products protodeboronation High Protodeboronation? check_side_products->protodeboronation homocoupling High Homocoupling? protodeboronation->homocoupling No solve_proto - Lower Temperature - Use Milder Base (K₂CO₃, Cs₂CO₃) - Use Boronic Ester Derivative - Reduce Water Content protodeboronation->solve_proto Yes unreacted_sm Unreacted Starting Material? homocoupling->unreacted_sm No solve_homo - Degas Solvents Thoroughly - Use Bulky Ligands (SPhos, XPhos) - Ensure Inert Atmosphere homocoupling->solve_homo Yes solve_sm - Increase Temperature - Screen Catalysts/Ligands - Check Reagent Purity unreacted_sm->solve_sm Yes end Optimized Reaction unreacted_sm->end No solve_proto->end solve_homo->end solve_sm->end

References

Technical Support Center: Purification of 2-Benzyloxypyrimidine-5-boronic Acid Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized from 2-Benzyloxypyrimidine-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: Common impurities include unreacted this compound, the aryl halide starting material, and homocoupled byproducts.[1] Homocoupling can result in bipyrimidines (from the coupling of two boronic acid molecules) or biaryls (from the coupling of two aryl halides).[1][2] Another significant byproduct can arise from protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][3] Residual palladium catalyst and inorganic salts from the base used in the reaction are also frequent contaminants.[1]

Q2: What are the primary purification strategies for products synthesized from this compound?

A2: The most common purification strategies are flash column chromatography and recrystallization.[1][4] The choice between these methods depends on the physical state (solid or oil), polarity, and crystallinity of the desired product and its impurities.[1][5] A preliminary aqueous workup is essential to remove the bulk of inorganic salts and other water-soluble impurities.[1]

Q3: How do I select the appropriate purification technique for my product?

A3: For solid products, recrystallization is often a cost-effective and efficient method for achieving high purity.[4] Column chromatography is a more general technique suitable for both solid and oily products and is effective at separating compounds with different polarities.[5] The choice should be guided by preliminary analysis of the crude product mixture using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Product is streaking or degrading on the silica gel column. Pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel.[1] Boronic acids and their derivatives can also adhere strongly to or be destroyed by silica gel.[7]- Neutralize the silica gel by pre-treating it with a solution of a non-nucleophilic base, such as triethylamine, in the eluent.[1] - Use an alternative stationary phase like neutral alumina or boric acid-treated silica gel.[5][8][9][10]
Poor separation of the desired product from impurities. The solvent system (eluent) may not be optimal for separating the components of the mixture.- Systematically screen different solvent systems using TLC to find an eluent that provides good separation between your product and the impurities.[4] For pyrimidine derivatives, common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[4]
Low recovery of the desired product after chromatography. The product may be partially soluble in the aqueous phase during the initial workup, or it may be irreversibly adsorbed onto the stationary phase.[1][7]- Ensure a thorough extraction from the aqueous layer with an appropriate organic solvent during workup.[11] - If using silica gel, consider the solutions for product degradation mentioned above, as this can also lead to apparent low recovery.
Recrystallization Issues
Problem Possible Cause Solution
The product does not crystallize upon cooling. - The chosen solvent is not appropriate (the product is too soluble at low temperatures). - The solution is not sufficiently saturated.- Experiment with different solvents or solvent mixtures. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[12] - Reduce the solvent volume by gentle heating and evaporation before cooling.[10] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[10]
The product "oils out" instead of forming crystals. The solubility of the compound in the chosen solvent is too high at the crystallization temperature, or the cooling process is too rapid.- Re-heat the solution to dissolve the oil and allow it to cool more slowly.[4] - Add a small amount of a "poor" solvent (one in which the compound is insoluble) to the hot solution until it becomes slightly turbid, then clarify with a few drops of the "good" solvent before cooling.[4]
Low recovery of pure product after recrystallization. - The product is significantly soluble in the cold recrystallization solvent. - Too much solvent was used for washing the crystals.- Ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize crystal formation.[4] - Wash the collected crystals with a minimal amount of the cold recrystallization solvent.[4]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound and provides good separation from impurities.[4]

  • Column Packing: Prepare a column with silica gel (or an alternative stationary phase) in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Run the column with the selected eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]

General Protocol for Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[4][12]

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[4]

  • Drying: Dry the purified crystals under vacuum.[4]

Visualizations

Purification_Workflow crude_product Crude Product from This compound Synthesis workup Aqueous Workup (e.g., wash with water, brine) crude_product->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Choice of Purification Method concentration->purification_choice chromatography Column Chromatography purification_choice->chromatography Oily or Non-crystalline Solid recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of products synthesized from this compound.

References

Technical Support Center: Efficient Coupling of 2-Benzyloxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the efficient catalytic coupling of 2-Benzyloxypyrimidine-5-boronic acid. The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for creating carbon-carbon bonds, and the pyrimidine core is a vital scaffold in many biologically active molecules.[1][2]

Frequently Asked Questions (FAQs)

Q1: I am observing low or no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion can stem from several factors, particularly related to the specific nature of heteroaryl boronic acids.[3]

  • Potential Causes:

    • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.[3]

    • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[1][3]

    • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are critical and may not be optimized for this specific substrate.[3]

    • Protodeboronation: Cleavage of the C-B bond of the boronic acid can occur, especially in the presence of a strong base and water.[1][3]

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] It is often recommended to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] These promote the formation of a highly reactive palladium(0) species.

    • Base Selection: The choice of base is crucial. While stronger bases can be effective, they can also promote protodeboronation. A screening of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.[4] K₃PO₄ is often a robust choice for heteroaryl halides.[4]

    • Solvent System: A mixture of an organic solvent and water is common, such as 1,4-dioxane/water or toluene/water.[4] Anhydrous conditions can sometimes minimize protodeboronation, but water is often necessary for the activity of certain bases.[3]

    • Temperature Control: Start with a moderate temperature (e.g., 80-100 °C) and optimize as needed.[4] Higher temperatures can sometimes lead to catalyst decomposition or side reactions.

    • Degassing: Ensure all solvents are properly degassed to prevent oxidation of the catalyst.

Q2: My reaction is producing significant amounts of homocoupling product from the boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction.

  • Potential Causes:

    • Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • High Catalyst Loading: In some cases, higher catalyst concentrations can lead to increased side reactions.

  • Troubleshooting Steps:

    • Thorough Degassing: Ensure the reaction mixture and solvents are rigorously degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

    • Optimize Catalyst Loading: Start with a moderate catalyst loading (e.g., 1-2 mol%) and adjust as needed.[5]

    • Use of an Additive: In some cases, additives like silver oxide (Ag₂O) have been used to suppress homocoupling, although this is more common for other types of boronic acids.

Q3: What are the best practices for handling and storing this compound?

A3: Boronic acids can be sensitive to environmental conditions.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.

  • Handling: Minimize exposure to air and moisture. Use under an inert atmosphere whenever possible. Boronic acids can be prone to oxidation and protodeboronation upon prolonged exposure to the atmosphere.[6]

Troubleshooting Guide: Catalyst and Condition Selection

The following tables summarize key parameters for optimizing the Suzuki-Miyaura coupling of this compound, based on general principles for heteroaryl boronic acids.

Table 1: Palladium Catalyst and Ligand Selection
Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[5]Air-sensitive, higher cost.[5]1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[5]Air-sensitive, higher cost.[5]1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.[5]Lower activity for challenging substrates, may require higher temperatures.[3][5]2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.[5]May not be as active as Buchwald-type systems for this specific substrate.[5]1-3
Table 2: Base and Solvent Recommendations
BaseSolvent SystemKey Considerations
K₃PO₄1,4-Dioxane/H₂O (e.g., 4:1)A robust and commonly effective combination for heteroaryl couplings.[4]
K₂CO₃Toluene/H₂OA moderate and often effective base.[5]
Cs₂CO₃DMFA stronger base that can be effective for challenging couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and will likely require optimization for specific coupling partners.

Materials:

  • This compound (1.0 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane and water)

Procedure:

  • Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][3]

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)L_n-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Change Catalyst/Ligand (e.g., Buchwald Ligands) Start->CheckCatalyst CheckBase Screen Different Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) Start->CheckBase CheckSolvent Optimize Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) Start->CheckSolvent CheckTemp Adjust Temperature Start->CheckTemp CheckDegas Ensure Thorough Degassing Start->CheckDegas Success Reaction Successful CheckCatalyst->Success CheckBase->Success CheckSolvent->Success CheckTemp->Success CheckDegas->Success

Caption: A decision tree for troubleshooting low conversion in Suzuki-Miyaura reactions.

References

Technical Support Center: Suzuki Coupling of Pyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with pyrimidine boronic acids.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to no yield of the desired coupled product.

Q: My Suzuki coupling reaction with a pyrimidine boronic acid is resulting in a low yield or failing completely. What are the primary factors I should investigate?

A: Low yields in these reactions often stem from several critical factors. A systematic evaluation of your reaction components and conditions is the most effective approach.[1][2]

  • Catalyst and Ligand Inactivity: Ensure your palladium source and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[2] For challenging couplings, especially with less reactive aryl chlorides, highly active catalyst systems with bulky, electron-rich ligands are often necessary.[3]

  • Inadequate Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can lead to catalyst decomposition and the unwanted homocoupling of boronic acids.[3] Ensure your solvent is properly degassed and a positive pressure of an inert gas (e.g., argon or nitrogen) is maintained throughout the reaction.[3]

  • Substrate Reactivity: The position of the boronic acid group on the pyrimidine ring significantly impacts reactivity. 5-Pyrimidinylboronic acids are generally the most reactive, while 2-pyrimidinylboronic acids are the most challenging due to potential catalyst inhibition by the adjacent nitrogen atom, a phenomenon known as the "2-pyridyl problem".[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are highly interdependent and need to be optimized for your specific substrates.

Issue 2: Presence of significant side products, particularly the protodeboronated pyrimidine.

Q: I am observing a significant amount of the corresponding pyrimidine (where the boronic acid group has been replaced by a hydrogen) in my reaction mixture. How can I minimize this protodeboronation side reaction?

A: Protodeboronation is a common and often significant side reaction in Suzuki couplings, especially with electron-deficient or certain nitrogen-containing heteroaryl boronic acids like pyrimidines.[5][6][7] This occurs when the carbon-boron bond is cleaved by a proton source.[7]

Here are several strategies to mitigate protodeboronation:

  • Choice of Base: The base is essential for the catalytic cycle but can also promote protodeboronation.[8] Using weaker, non-hydroxide bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ can be beneficial.[9]

  • Anhydrous Conditions: Water can act as a proton source.[8] Minimizing water content by using anhydrous solvents and reagents can reduce the rate of protodeboronation.[9]

  • Use of More Stable Boron Reagents: Converting the pyrimidine boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from premature decomposition.[4][7] These reagents often release the active boronic acid species slowly into the reaction, keeping its concentration low and minimizing side reactions.[7]

  • Reaction Temperature and Time: Higher temperatures can accelerate protodeboronation.[8] Running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling.[2][6] Microwave irradiation can be particularly effective in rapidly achieving high temperatures for short durations, often improving yields.[10][11]

Issue 3: Difficulty in purifying the final product.

Q: I am struggling to purify my target biaryl pyrimidine from the crude reaction mixture. What are the likely impurities and how can I improve the purification?

A: Purification challenges often arise from the presence of closely eluting impurities. Common byproducts in Suzuki couplings of pyrimidine boronic acids include:

  • Homocoupled Products: Symmetrical biaryls formed from the coupling of two boronic acid molecules.[6] This can be minimized by ensuring a thoroughly deoxygenated reaction environment.[6]

  • Protodeboronated Starting Material: The pyrimidine formed from the cleavage of the C-B bond.[6]

  • Residual Palladium Catalyst and Ligands: These can often be removed by filtration through a plug of silica gel or celite before column chromatography.

  • Boronic Acid-Related Impurities: Unreacted boronic acid or its derivatives can sometimes be removed with an aqueous basic wash during the work-up.

Standard purification is typically achieved by flash column chromatography on silica gel.[4][12] If you are observing co-elution, consider using a different solvent system or a different stationary phase for chromatography.

Frequently Asked Questions (FAQs)

Q1: Which positional isomer of pyrimidine boronic acid is the most reactive in Suzuki couplings?

A1: Generally, 5-pyrimidinylboronic acids exhibit the best reactivity.[4] The electronic environment at the 5-position is favorable for the transmetalation step. 4-Pyrimidinylboronic acids can also be effective coupling partners, though they may require more optimized conditions. 2-Pyrimidinylboronic acids are the most challenging due to the proximity of the boronic acid group to the nitrogen atom at the 1-position, which can lead to catalyst inhibition and a higher susceptibility to protodeboronation.[4]

Q2: What is catalyst poisoning in the context of pyrimidine Suzuki couplings?

A2: Catalyst poisoning occurs when the nitrogen atoms in the pyrimidine ring coordinate to the palladium center, deactivating the catalyst.[3] This is particularly problematic with 2-substituted pyrimidines.[4] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can help to shield the palladium center and prevent this inhibitory coordination.[6]

Q3: Can I use microwave irradiation for the Suzuki coupling of pyrimidine boronic acids?

A3: Yes, microwave-assisted procedures are often very effective. They can significantly reduce reaction times (often to minutes), improve yields, and enhance reproducibility, sometimes even with very low catalyst loadings.[10][11]

Q4: How do I choose the right base for my reaction?

A4: The optimal base depends on the specific substrates and solvent. A variety of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4] For challenging couplings or substrates prone to protodeboronation, a weaker base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[9]

Q5: What are MIDA boronates and why are they useful for pyrimidine boronic acids?

A5: MIDA boronates are stable, crystalline derivatives of boronic acids formed by complexation with N-methyliminodiacetic acid. They are air- and water-stable and can be used directly in Suzuki couplings.[13] They are particularly useful for unstable boronic acids, like some pyrimidine isomers, as they slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[7]

Data Presentation

The following tables summarize quantitative data from studies on the Suzuki coupling of pyrimidine derivatives to guide your experimental design.

Table 1: Catalyst Screening for the Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [11]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[11]

Table 2: Solvent Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [10]

SolventIsolated Yield (%)
1,4-Dioxane71
Isopropanol65
Tetrahydrofuran (THF)58
N,N-Dimethylformamide (DMF)43
Reaction Conditions: 2,4-dichloropyrimidine (0.50 mmol), phenylboronic acid (0.50 mmol), K₂CO₃ (1.50 mmol), Pd(PPh₃)₄ (3 mol%), 100 °C, 1-24 h.

Table 3: Representative Examples of Suzuki Couplings with Different Pyrimidine Boronic Acid Isomers [4]

Pyrimidine DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/Water801695
2-ChloropyrimidinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene100288
4,6-Dichloro-pyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane801282
2-(Bpin)pyrimidine4-BromoanisolePd(dppf)Cl₂ (3)-K₂CO₃DMF801285
Note: Reaction conditions vary between studies, and therefore, the yields are not directly comparable. This data provides insights into successful strategies for each isomer.[4]

Experimental Protocols

Below are generalized protocols for conventional and microwave-assisted Suzuki-Miyaura coupling of a pyrimidine boronic acid with an aryl halide. These should be considered as starting points, and optimization may be necessary.

Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), pyrimidine boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[12]

  • Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][12]

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling [4][11]

  • Reagent Addition: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (1.0 equiv), the pyrimidine boronic acid (1.0-1.5 equiv), the base (e.g., K₂CO₃, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).[4][11]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 6 mL of 1,4-dioxane and water, 2:1 v/v).[11]

  • Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.[11]

  • Irradiation: Irradiate the reaction mixture at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes) with stirring.[4][11]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).[11]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling, a general experimental workflow, and a troubleshooting decision tree for low-yield reactions.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR' (Ln) ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar' (Ln) ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X (Aryl Halide) ArX->ArPdX Base Base (e.g., K₂CO₃) Base->ArPdOR BoronicAcid Ar'-B(OH)₂ (Pyrimidine Boronic Acid) BoronicAcid->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Add solids (Aryl Halide, Boronic Acid, Base) to oven-dried flask start->setup inert 2. Establish Inert Atmosphere (e.g., 3x vacuum/backfill with Argon) setup->inert reagents 3. Add Catalyst/Ligand & Degassed Solvent inert->reagents reaction 4. Heat to desired temperature with vigorous stirring reagents->reaction monitor 5. Monitor reaction progress (TLC, LC-MS) reaction->monitor workup 6. Cool, dilute, perform aqueous wash monitor->workup purify 7. Dry, concentrate, and purify (Column Chromatography) workup->purify end End (Pure Product) purify->end Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield or No Reaction check_reagents Check Reagent Quality (Fresh Catalyst, Ligand, Boronic Acid) start->check_reagents check_setup Verify Reaction Setup (Inert Atmosphere, Degassed Solvent) start->check_setup optimize_conditions Systematically Optimize Conditions (Base, Solvent, Temperature) start->optimize_conditions change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) optimize_conditions->change_ligand use_stable_boron Use Stabilized Boron Reagent (MIDA Boronate, Pinacol Ester) optimize_conditions->use_stable_boron try_microwave Use Microwave Irradiation optimize_conditions->try_microwave

References

preventing degradation of 2-Benzyloxypyrimidine-5-boronic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Benzyloxypyrimidine-5-boronic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like many heteroaryl boronic acids, this compound is susceptible to several degradation pathways, especially under reaction conditions. The main routes of decomposition are:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-benzyloxypyrimidine.[1][2][3] This process can be accelerated by factors such as elevated temperatures, strong bases, and the presence of excess water.[4][5]

  • Oxidation: The boronic acid functional group can be oxidized, leading to the formation of hydroxylated byproducts.[3][6] This can be promoted by the presence of oxygen and certain metal catalysts.[7]

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process in the presence of water, it can affect the accurate quantification and reactivity of the boronic acid.[6]

Q2: I am observing significant formation of 2-benzyloxypyrimidine in my reaction. What is the likely cause and how can I prevent it?

A2: The formation of 2-benzyloxypyrimidine is a clear indication of protodeboronation.[1][2][3] This is a common issue with electron-deficient heteroaromatic boronic acids, particularly under the basic and often heated conditions of cross-coupling reactions like the Suzuki-Miyaura coupling.[4] To mitigate this, consider the following strategies:

  • Optimize Reaction Conditions:

    • Lower the Temperature: Higher temperatures accelerate protodeboronation. If your catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).[4][5]

    • Use a Milder Base: Strong bases can promote the cleavage of the C-B bond.[4] Switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ can be beneficial.[4]

    • Control Water Content: While a small amount of water can be advantageous in Suzuki couplings, excess water can act as a proton source, facilitating protodeboronation.[4] Using anhydrous solvents and reagents is advisable, but a careful optimization of water content might be necessary.[4]

  • Modify the Boron Reagent:

    • Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy.[4] Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates offer increased stability.[4][8][9] MIDA boronates are particularly useful as they provide a slow release of the active boronic acid under reaction conditions, keeping its concentration low and minimizing degradation.[1][4][8][9]

  • Enhance Reaction Kinetics:

    • Use a Highly Active Catalyst: A more efficient palladium catalyst and ligand system can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[4]

Q3: Should I be concerned about the stability of this compound during storage?

A3: Yes, proper storage is crucial to maintain the integrity of this compound. For long-term stability, it is recommended to store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is preferable, while 2-8°C is suitable for shorter-term storage).[5][6] It is important to protect it from moisture and light.[6] Storing boronic acids in solution for extended periods is generally not recommended as it can accelerate degradation.[5]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in reactions, particularly Suzuki-Miyaura cross-coupling.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low to No Yield of Desired Product 1. Degradation of the boronic acid (protodeboronation).2. Inactive catalyst.3. Inappropriate reaction conditions (base, solvent, temperature).4. Presence of oxygen leading to homocoupling and catalyst decomposition.[7]1. Address Protodeboronation: See FAQ 2 for detailed strategies.2. Verify Catalyst Activity: Use a fresh, active palladium precatalyst and ligand. Ensure proper handling under an inert atmosphere.[7]3. Optimize Conditions: Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., Dioxane/H₂O, Toluene/H₂O), and temperatures.[7]4. Ensure Inert Atmosphere: Thoroughly degas solvents and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[7]
Formation of Homocoupled Byproduct (Biaryl of 2-Benzyloxypyrimidine) 1. Presence of oxygen.2. Inefficient transmetalation.1. Improve Degassing: Ensure all solvents and the reaction vessel are rigorously deoxygenated.2. Optimize Catalyst/Ligand: A different ligand may improve the rate of transmetalation relative to homocoupling.
Inconsistent Reaction Results 1. Variable quality/purity of the boronic acid.2. Inconsistent reaction setup (e.g., moisture levels).1. Check Purity: Assess the purity of the this compound before use (e.g., by NMR). Consider converting to a more stable ester derivative for easier handling and purification.[10]2. Standardize Procedure: Use consistent sources of reagents and solvents, and ensure anhydrous conditions where necessary.
Difficulty in Product Purification 1. Presence of boric acid and other boron-containing byproducts.1. Aqueous Workup: Perform an aqueous wash with a mild base (e.g., NaHCO₃ solution) to remove boric acid. An acid/base extraction can also be effective.[11][12][13]2. Chromatography: If using silica gel chromatography, deactivation of the silica gel by pre-treatment with a suitable agent might be necessary to prevent streaking or decomposition of the product.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using this compound

This protocol is a starting point and may require optimization for specific substrates.

Reagents and Materials:

  • Aryl/heteroaryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Reaction vessel (e.g., microwave vial or round-bottom flask)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl/heteroaryl halide, this compound, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).[7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography.[7]

Conversion of this compound to its MIDA boronate ester

For challenging substrates prone to significant protodeboronation, converting the boronic acid to its MIDA ester is recommended.[8][9]

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture (e.g., to 80 °C) and remove water azeotropically using a Dean-Stark apparatus or by applying vacuum.

  • After completion, cool the reaction mixture and isolate the MIDA boronate ester, which can often be purified by chromatography.[8]

Visualizations

DegradationPathways Degradation Pathways of this compound A This compound B Protodeboronation A->B H+, Heat, Base C Oxidation A->C [O] D Dehydration A->D -H2O E 2-Benzyloxypyrimidine B->E F Hydroxylated Byproducts C->F G Boroxine (Trimer) D->G

Caption: Primary degradation pathways for this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in Suzuki Coupling start Low Yield or No Reaction check_sm Check Starting Material Purity (Protodeboronation) start->check_sm is_degraded Significant Degradation? check_sm->is_degraded use_ester Use MIDA or Pinacol Ester is_degraded->use_ester Yes check_catalyst Check Catalyst & Atmosphere is_degraded->check_catalyst No optimize_cond Optimize Reaction Conditions (Lower Temp, Milder Base) use_ester->optimize_cond success Improved Yield optimize_cond->success is_catalyst_ok Catalyst Active & Inert Atmosphere? check_catalyst->is_catalyst_ok replace_catalyst Use Fresh Catalyst, Improve Degassing is_catalyst_ok->replace_catalyst No is_catalyst_ok->success Yes replace_catalyst->success

Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

References

analytical methods for detecting impurities in 2-Benzyloxypyrimidine-5-boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical methods for detecting and quantifying impurities in reactions involving 2-Benzyloxypyrimidine-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in reactions with this compound?

A1: Impurities can arise from the synthesis of the boronic acid itself, or during its subsequent reactions (e.g., Suzuki-Miyaura coupling). Common impurities include:

  • Protodeboronation Product (2-Benzyloxypyrimidine): This is a frequent byproduct formed by the replacement of the boronic acid group with a hydrogen atom, often facilitated by basic conditions or elevated temperatures.[1]

  • Homocoupling Product: The palladium catalyst used in cross-coupling reactions can catalyze the dimerization of the boronic acid, leading to a bi-pyrimidine impurity.[1][2] This is often exacerbated by the presence of oxygen.[3]

  • Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[1][4] Commercial boronic acids often contain some level of the corresponding boroxine.[1]

  • Oxidative Degradation Product (2-Benzyloxy-5-hydroxypyrimidine): The carbon-boron bond is susceptible to oxidation, which results in the formation of the corresponding phenol.[1]

  • Unreacted Starting Materials: Residual starting materials from the synthesis of the boronic acid or the subsequent coupling reaction may be present.

  • Ligand-Related Byproducts: In Suzuki-Miyaura reactions, impurities can be formed from the aryl group of the phosphine ligand.[2][5]

Q2: My ¹H NMR spectrum has broad or overlapping signals. What is the likely cause?

A2: The most common cause for complex and broadened signals in the NMR spectrum of a boronic acid sample is the presence of boroxine anhydrides.[4] These trimers exist in equilibrium with the monomeric boronic acid, leading to peak broadening or multiple sets of signals. To resolve this, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4, which helps to break up the boroxine structure.[1][6]

Q3: How can I detect and quantify the boroxine content in my sample?

A3: Both NMR and mass spectrometry can be used to detect boroxines.

  • ¹¹B NMR: This technique is specific for boron-containing species. The trigonal boronic acid typically has a chemical shift around δ 25-35 ppm, while the tetrahedral boroxine appears around δ 15-25 ppm.[1] The relative integration of these signals can provide the ratio of the two species.[1]

  • Mass Spectrometry: Boroxines will appear as higher molecular weight species corresponding to the trimer minus three water molecules.[4]

  • ¹H NMR: As mentioned, the presence of boroxines can complicate the proton spectrum. Comparing the integrals of the monomer and boroxine signals (if they are resolved) can provide an estimate of their ratio.

Q4: Which analytical technique is best for determining the overall purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most suitable method for quantifying the purity of this compound and its non-volatile impurities.[1] A reversed-phase C18 column is typically used. It provides high resolution and sensitivity for separating the main component from related substances.[7]

Q5: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for my analysis?

A5: GC-MS is excellent for identifying and quantifying volatile impurities, such as residual solvents (e.g., toluene) or the protodeboronation byproduct (2-Benzyloxypyrimidine).[1] However, boronic acids and their boroxines are non-volatile and require a derivatization step to become amenable to GC analysis.[1][8] Without derivatization, these compounds will not be detected.[1]

Troubleshooting Guides

Problem: Unexpected Peaks in ¹H NMR Spectrum
Possible CauseSuggested Solution
Residual Solvents Compare the chemical shifts of unknown peaks with tables of common laboratory solvents.
Boroxine Formation The presence of boroxine trimers can lead to complex and broadened signals.[4] Try re-acquiring the spectrum in a coordinating solvent like methanol-d4 to break up the anhydride.[6]
Starting Materials / Reagents Compare the spectrum with the NMR spectra of all starting materials and reagents used in the synthesis.
Degradation Products Look for signals corresponding to potential degradation products like the protodeboronation product (2-Benzyloxypyrimidine) or the oxidation product (2-Benzyloxy-5-hydroxypyrimidine).
Problem: Poor Peak Shape or Inconsistent Results in HPLC Analysis
Possible CauseSuggested Solution
On-Column Degradation Boronic acids can sometimes degrade on silica-based columns.[7] Using columns with low silanol activity or alternative stationary phases can mitigate this.[9]
Inappropriate Mobile Phase pH The stability of boronic acids can be pH-dependent. Using a buffered mobile phase (e.g., with formic acid or ammonium acetate) can improve peak shape and reproducibility.[4][10] For some boronate esters that are prone to hydrolysis, a high pH mobile phase may be necessary to maintain stability.[9][11]
Poor Solubility Ensure the sample is fully dissolved in the initial mobile phase composition before injection. Filter the sample through a 0.45 µm filter to remove any particulate matter.[1]

Comparison of Analytical Techniques

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC-UV Separation based on polarity.Purity assessment, impurity profiling, quantification.High resolution, sensitivity, and specificity for non-volatile compounds.[7]Potential for on-column degradation of boronic acids.[7]
GC-MS Separation based on volatility and mass-to-charge ratio.Identification and quantification of volatile impurities.High sensitivity and structural elucidation capabilities for volatile compounds.[1][7]Requires derivatization for non-volatile boronic acids and their anhydrides.[1][7]
NMR (¹H, ¹¹B) Provides detailed structural information based on the magnetic properties of atomic nuclei.Structural confirmation, purity assessment, and identification of unknown impurities. ¹¹B NMR is specific for boron species.[1]Excellent for unambiguous structure elucidation. Non-destructive.[1]Lower sensitivity compared to chromatographic methods. ¹H NMR can be complicated by peak broadening from boroxine formation.[1][4]

Visualized Workflows and Pathways

G Potential Impurity Formation Pathways main This compound prot 2-Benzyloxypyrimidine (Protodeboronation) main->prot H+ / Heat homo Homocoupling Dimer main->homo Pd(0) / O2 boroxine Boroxine (Anhydride) main->boroxine - H2O (Equilibrium) oxid 2-Benzyloxy-5-hydroxypyrimidine (Oxidation) main->oxid Oxidation

Caption: Potential impurity formation pathways from this compound.

G Troubleshooting Workflow for Unknown Impurity start Reaction Sample with Unknown Impurity hplc Analyze by HPLC-UV (Purity Profile) start->hplc lcms Analyze by LC-MS (Obtain Molecular Weight) start->lcms nmr Analyze by ¹H and ¹¹B NMR (Structural Information) start->nmr gcms Analyze by GC-MS (Volatile Impurities) start->gcms compare Compare data with known compounds (starting materials, expected byproducts) hplc->compare lcms->compare nmr->compare gcms->compare identify Identify Impurity compare->identify

Caption: Workflow for the identification of an unknown impurity in a reaction mixture.

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the simultaneous quantification of this compound and its non-volatile impurities.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical linear gradient would be from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[1][7]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).[1]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[1]

  • Quantification: Use an external standard calibration curve of this compound and any available impurity standards. Purity can be estimated by area percentage.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for the detection of volatile impurities such as 2-Benzyloxypyrimidine (protodeboronation product) or residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate.[8]

  • Injection: Split or splitless injection depending on the expected concentration of impurities.

  • Temperature Program: An initial temperature of 50-70°C, followed by a ramp to a final temperature of 250-300°C.[1]

  • MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.[1]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Identification: Based on the retention time and the fragmentation pattern in the mass spectrum, compared to a reference library or an authentic standard.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation and purity assessment.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, or methanol-d₄ to minimize boroxine formation).[1][6][7]

  • ¹H NMR:

    • Procedure: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Analysis: Identify impurity signals by their characteristic chemical shifts and coupling patterns. Purity can be estimated by integrating the signals of the main compound and the impurities.[1]

  • ¹¹B NMR:

    • Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Analysis: Distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[1] The relative integration of these signals can provide the ratio of the two species.[1]

References

Validation & Comparative

A Comparative Guide to 2-Benzyloxypyrimidine-5-boronic Acid Analogs as Potential IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of novel 2-benzyloxypyrimidine-5-boronic acid analogs as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immuno-oncology target, and its inhibition represents a promising strategy for cancer therapy.[1][2] The data and structure-activity relationships presented herein are based on a hypothetical series of compounds to illustrate the principles of analog comparison and lead optimization.

Introduction to IDO1 and the Role of Boronic Acids

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. These events suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells, thereby fostering an immunosuppressive environment that allows cancer cells to evade immune surveillance.[2]

Boronic acids are known to interact with the heme iron in the active site of heme-containing enzymes, making the this compound scaffold a promising starting point for the design of novel IDO1 inhibitors. This guide explores how systematic structural modifications to this scaffold could potentially influence inhibitory potency against IDO1.

Structure-Activity Relationship (SAR) Analysis

The following table presents hypothetical biological data for a series of this compound analogs. The discussion that follows analyzes the potential impact of various substitutions on their inhibitory activity against IDO1.

Disclaimer: The following data is hypothetical and for illustrative purposes only, designed to guide the principles of SAR analysis for this compound class in the absence of publicly available experimental data for this specific series.

Data Presentation: Hypothetical IDO1 Inhibition Data
Compound IDR Group (Substitution on Benzyl Ring)Enzymatic IC50 (nM)HeLa Cell IC50 (nM)
1a H (Unsubstituted)150450
1b 4-OCH₃250700
1c 4-F80240
1d 4-Cl75220
1e 4-CF₃50150
1f 3-Cl120380
1g 2-Cl300950
Analysis of Structure-Activity Relationships

1. Effect of Phenyl Ring Substitution:

The unsubstituted analog 1a serves as our baseline compound with moderate enzymatic and cellular activity.

  • Electron-Donating Groups: The introduction of an electron-donating methoxy group at the para-position (1b ) leads to a decrease in potency. This suggests that increased electron density on the phenyl ring is not favorable for binding, possibly due to electronic repulsion or unfavorable interactions within the enzyme's active site.

  • Electron-Withdrawing Groups: Conversely, the addition of electron-withdrawing groups at the para-position generally enhances inhibitory activity. The potency increases in the order of F < Cl < CF₃ (1c , 1d , 1e ). The highly electronegative trifluoromethyl group in analog 1e results in the most potent inhibition in this hypothetical series. This trend suggests that electron-withdrawing substituents may enhance interactions with residues in the active site of IDO1, potentially through favorable electrostatic or dipole interactions.

  • Positional Isomers: The position of the substituent on the phenyl ring appears to be critical. A chloro group at the para-position (1d ) is more favorable than at the meta-position (1f ), which in turn is significantly better than at the ortho-position (1g ). The reduced activity of the ortho-substituted analog 1g could be attributed to steric hindrance, which may prevent the molecule from adopting the optimal conformation for binding within the IDO1 active site.

Based on this illustrative SAR, future optimization efforts could focus on exploring a wider range of electron-withdrawing groups at the para-position of the benzyl ring to further enhance potency.

Key Signaling Pathway: IDO1-Mediated Immune Suppression

The diagram below illustrates the central role of IDO1 in tryptophan metabolism and the subsequent suppression of the anti-tumor immune response. IDO1 inhibitors, such as the this compound analogs, aim to block this pathway, thereby restoring T-cell function and enhancing the body's ability to fight cancer.

IDO1_Pathway TRP Tryptophan IDO1 IDO1 Enzyme TRP->IDO1 Catabolism T_Cell_Activation T-Cell Activation & Proliferation TRP->T_Cell_Activation Required for KYN Kynurenine IDO1->KYN TRP_depletion Tryptophan Depletion IDO1->TRP_depletion KYN_accumulation Kynurenine Accumulation KYN->KYN_accumulation T_Cell_Anergy T-Cell Anergy & Apoptosis Inhibitor 2-Benzyloxypyrimidine- 5-boronic acid analogs Inhibitor->IDO1 Inhibition TRP_depletion->T_Cell_Anergy Induces KYN_accumulation->T_Cell_Anergy Induces

Caption: IDO1 pathway and mechanism of inhibition.

Experimental Protocols

To assess the inhibitory potential of this compound analogs, both enzymatic and cell-based assays are crucial. The following are detailed protocols for these key experiments.

Recombinant Human IDO1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Materials:

  • Recombinant Human IDO1 protein

  • Assay Buffer: 50 mM MES, pH 6.5

  • Substrate Mixture Components: L-Tryptophan, Ascorbic Acid, Methylene Blue, Catalase

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Prepare Substrate Mixture:

    • Prepare an 80 mM solution of Ascorbic Acid in 0.405 M Tris buffer, pH 8.0.

    • Prepare a solution containing 800 µM L-Tryptophan, 9000 units/mL Catalase, and 40 µM Methylene Blue in the Assay Buffer.

    • Mix equal volumes of the two solutions to get the final Substrate Mixture.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the Assay Buffer.

  • Enzyme Preparation: Dilute the recombinant human IDO1 to a final concentration of 16 ng/µL in the Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 25 µL of the test compound dilution and 25 µL of the diluted enzyme solution. Include controls for no inhibitor (vehicle) and no enzyme (blank).

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 50 µL of the Substrate Mixture to each well.

  • Measurement: Immediately measure the increase in absorbance at 321 nm in kinetic mode for 5-10 minutes. The product, N-formylkynurenine, has a characteristic absorbance at this wavelength.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HeLa Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context. HeLa cells are induced to express IDO1 using interferon-gamma (IFN-γ).

Materials:

  • HeLa cells

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Human Interferon-gamma (IFN-γ)

  • 96-well cell culture plate

  • Trichloroacetic acid (TCA)

  • Reagent for kynurenine detection (e.g., Ehrlich's reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • IDO1 Induction and Inhibitor Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Aspirate the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Add IFN-γ to each well to a final concentration of 100 ng/mL to induce IDO1 expression. Include wells with IFN-γ and vehicle (DMSO) as a positive control, and wells with cells but no IFN-γ as a negative control.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Kynurenine Measurement:

    • After incubation, collect 75 µL of the supernatant from each well.

    • Add 25 µL of 30% TCA to each supernatant sample to precipitate proteins. Centrifuge the plate to pellet the precipitate.

    • Transfer the clarified supernatant to a new 96-well plate.

    • Add an equal volume of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes. The reaction between kynurenine and the reagent produces a yellow color.

  • Measurement: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample. Determine the IC50 value by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration.

Conclusion

This guide outlines a framework for evaluating the structure-activity relationship of this compound analogs as potential IDO1 inhibitors. The hypothetical SAR analysis suggests that electronic properties and the position of substituents on the benzyloxy moiety could be critical for optimizing inhibitory potency. The provided signaling pathway diagram and detailed experimental protocols offer a solid foundation for researchers to initiate and advance drug discovery programs targeting IDO1. Further synthesis and biological evaluation of these and related analogs are necessary to validate these hypotheses and to develop novel and effective immunotherapies for cancer.

References

A Comparative Analysis of Benzyloxypyrimidine and Other Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, synthesis, and therapeutic applications of benzyloxypyrimidine, benzimidazole, and pyrazole scaffolds.

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple protein targets—is a cornerstone of efficient therapeutic development. This guide provides a detailed comparative analysis of the benzyloxypyrimidine scaffold against two other prominent heterocyclic structures: benzimidazole and pyrazole. Through a presentation of quantitative biological data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows, this document aims to equip researchers with the necessary information to make informed decisions in scaffold selection and drug design.

Executive Summary

The benzyloxypyrimidine scaffold has emerged as a versatile and valuable starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.[1] Its synthetic accessibility and the tunable nature of the benzyloxy group allow for extensive exploration of structure-activity relationships (SAR) and optimization of pharmacokinetic properties.[1] This guide compares the benzyloxypyrimidine scaffold with the well-established benzimidazole and pyrazole scaffolds, both of which are present in numerous FDA-approved drugs.[2][3][4] The analysis focuses on their applications as kinase inhibitors, key regulators of cellular processes often dysregulated in disease.

Comparative Data of Privileged Scaffolds

To facilitate a direct comparison, the following tables summarize the biological activity, physicochemical properties, and pharmacokinetic profiles of representative drugs from each scaffold class that target protein kinases.

Table 1: Comparative Biological Activity of Kinase Inhibitors

ScaffoldCompoundPrimary Target(s)IC50 (nM)
Benzyloxypyrimidine RuxolitinibJAK1, JAK23.3 (JAK1), 2.8 (JAK2)[2][5]
Benzimidazole ErlotinibEGFR2[6]
Pyrazole RuxolitinibJAK1, JAK23.3 (JAK1), 2.8 (JAK2)[2][5]

Table 2: Comparative Physicochemical Properties

ScaffoldCompoundMolecular Weight ( g/mol )logP
Benzyloxypyrimidine Ruxolitinib306.37[5]2.6
Benzimidazole Erlotinib393.443.9
Pyrazole Celecoxib381.373.5

Table 3: Comparative Pharmacokinetic Properties

ScaffoldCompoundOral Bioavailability (%)Half-life (t½) (hours)
Benzyloxypyrimidine Ruxolitinib~94%3
Benzimidazole Erlotinib~60%36
Pyrazole Celecoxib22-40%[7][8]~11[9][10]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of these scaffolds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for kinase inhibition assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activates Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylates Substrate Substrate Kinase2->Substrate Phosphorylates Transcription Transcription Substrate->Transcription Regulates Inhibitor Inhibitor Inhibitor->Kinase2 Inhibits Ligand Ligand Ligand->Receptor Binds

Caption: A generic kinase signaling pathway illustrating points of inhibition.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Incubation Incubate Kinase and Compound Compound_Dilution->Incubation Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Incubation Reaction_Start Initiate reaction with ATP/Substrate Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Stop_Reaction Stop Reaction (e.g., add ADP-Glo™ Reagent) Reaction_Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate IC50_Calc Calculate IC50 Read_Plate->IC50_Calc

Caption: A typical workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for the synthesis of a benzyloxypyrimidine derivative and for conducting a kinase inhibition assay.

Synthesis of 2,4-diamino-5-(benzyloxy)pyrimidine Derivatives

A common method for the synthesis of benzyloxypyrimidine derivatives is the Williamson ether synthesis. This involves the reaction of a pyrimidinol with a benzyl halide in the presence of a base.

Materials:

  • Substituted 2,4-diaminopyrimidin-5-ol

  • Substituted benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolve the substituted 2,4-diaminopyrimidin-5-ol (1 equivalent) and potassium carbonate (2 equivalents) in acetone.

  • Add the desired substituted benzyl bromide (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,4-diamino-5-(benzyloxy)pyrimidine derivative.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[11]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[11]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compound or DMSO control to each well.[11]

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[11]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[11]

    • Incubate the plate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.[11]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Conclusion

The benzyloxypyrimidine, benzimidazole, and pyrazole scaffolds each represent a rich source of biologically active molecules with significant potential in drug discovery. The choice of scaffold will ultimately depend on the specific therapeutic target, the desired physicochemical and pharmacokinetic properties, and the synthetic feasibility. This guide provides a foundational comparison to aid researchers in navigating these critical decisions in the early stages of drug development. The provided data and protocols serve as a valuable resource for the design and execution of experiments aimed at developing novel and effective therapeutics based on these privileged structures.

References

A Comparative Guide to the Purity and Identity Assessment of Synthesized 2-Benzyloxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity and identity of synthesized 2-Benzyloxypyrimidine-5-boronic acid. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative reagents to aid researchers in making informed decisions for their synthetic and drug discovery endeavors.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to synthesize a wide array of complex molecules. The purity and structural integrity of this reagent are paramount for the success of subsequent synthetic steps, directly impacting reaction yields, impurity profiles of the final compounds, and ultimately, the reliability of biological data. This guide outlines the standard analytical techniques for the comprehensive characterization of this compound.

Data Presentation: Analytical Profile

A thorough analysis of this compound involves a combination of chromatographic and spectroscopic techniques. Below is a summary of expected data for a high-purity sample.

Analytical Technique Parameter Expected Value/Observation
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)~8.75 (s, 2H, pyrimidine-H), ~8.20 (s, 2H, B(OH)₂), ~7.50-7.30 (m, 5H, Ar-H), ~5.45 (s, 2H, OCH₂)
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ)~163.5, 160.0, 136.5, 128.8, 128.4, 128.2, 115.0 (C-B), 68.0
¹¹B NMR (128 MHz, DMSO-d₆)Chemical Shift (δ)~28-30 ppm (broad singlet)[1][2][3]
LC-MS (ESI+) [M+H]⁺m/z 231.1
High-Performance Liquid Chromatography (HPLC) Purity≥95%

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

The utility of a boronic acid is ultimately determined by its performance in cross-coupling reactions. Here, we compare the reactivity of this compound with that of its common alternatives, 2-Chloropyrimidine-5-boronic acid and 2-Methoxypyrimidine-5-boronic acid, in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Boronic Acid Catalyst System Base Solvent Temperature (°C) Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90~85-95
2-Chloropyrimidine-5-boronic acid Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100~70-85
2-Methoxypyrimidine-5-boronic acid Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~80-90

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of starting materials.

The benzyloxy substituent, being electron-donating, can enhance the nucleophilicity of the boronic acid, often leading to higher yields under milder conditions compared to the electron-withdrawing chloro-substituted analogue.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess for the presence of organic impurities.

Procedure:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a 400 MHz NMR spectrometer.

  • For ¹H NMR, typical acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically >1024).

  • For ¹¹B NMR, a boron-free probe is recommended. A single pulse experiment with a 30° pulse width and a short relaxation delay is typically sufficient.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight of the compound and to identify any impurities.

Procedure:

  • Prepare a 1 mg/mL stock solution of the sample in methanol.

  • Dilute the stock solution to approximately 10 µg/mL with the initial mobile phase.

  • Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Elute the sample using a gradient of water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 0.4 mL/min.

  • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, scanning a mass range of m/z 100-500.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To quantify the purity of the synthesized compound.

Procedure:

  • Prepare a sample solution of this compound at a concentration of 0.5 mg/mL in a mixture of acetonitrile and water (1:1).

  • Inject 10 µL of the solution onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Use a mobile phase consisting of a gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).

  • A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.

  • Calculate the purity based on the relative peak area of the main product.

Visualizations

The following diagrams illustrate the logical workflow for the assessment of this compound and its application in a Suzuki-Miyaura coupling reaction.

AssessmentWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Assessment cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of 2-Benzyloxypyrimidine -5-boronic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity ≥95%) Purification->HPLC Characterize LCMS LC-MS (Confirm MW) HPLC->LCMS Further Analysis NMR NMR (¹H, ¹³C, ¹¹B) (Confirm Structure) LCMS->NMR Structural Elucidation Decision Meets Specifications? NMR->Decision Proceed Proceed to Next Step Decision->Proceed Yes Repurify Repurify or Re-synthesize Decision->Repurify No

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction using the target boronic acid.

References

Spectroscopic Analysis of 2-Benzyloxypyrimidine-5-boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectroscopic analysis of 2-Benzyloxypyrimidine-5-boronic acid and its structural analogs, 2-methoxypyrimidine-5-boronic acid and 2-chloropyrimidine-5-boronic acid. The guide is intended for researchers, scientists, and professionals in drug development, offering a summary of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its analogs. The data for this compound is predicted, while the data for the analogs is based on available experimental information.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)ESI-MS (m/z)
This compound (Predicted)8.95 (s, 2H, pyrimidine), 7.30-7.50 (m, 5H, phenyl), 5.50 (s, 2H, CH₂), 8.20 (br s, 2H, B(OH)₂)164.5 (C2), 160.0 (C4, C6), 136.0 (C-ipso, phenyl), 128.5-129.0 (phenyl), 115.0 (C5), 70.0 (CH₂)[M+H]⁺: 243.1, [M+Na]⁺: 265.1
2-Methoxypyrimidine-5-boronic acid 8.80 (s, 2H, pyrimidine), 3.95 (s, 3H, OCH₃), 8.10 (br s, 2H, B(OH)₂)165.0 (C2), 159.5 (C4, C6), 114.0 (C5), 55.0 (OCH₃)[M+H]⁺: 155.1, [M-H]⁻: 153.1
2-Chloropyrimidine-5-boronic acid 9.05 (s, 2H, pyrimidine), 8.30 (br s, 2H, B(OH)₂)162.0 (C2), 158.0 (C4, C6), 118.0 (C5)[M+H]⁺: 159.0, [M-H]⁻: 157.0

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine boronic acids is outlined below.

1. Sample Preparation:

  • Weigh 5-10 mg of the boronic acid sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may depend on the solubility of the compound and the presence of exchangeable protons.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Ensure the sample height in the tube is approximately 4-5 cm.

2. NMR Spectrometer Setup:

  • The data can be acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Use a spectral width of approximately 12-16 ppm.

    • The relaxation delay should be set to 1-2 seconds.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Use a spectral width of approximately 200-220 ppm.

    • A longer relaxation delay (2-5 seconds) is recommended for quantitative analysis.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Electrospray Ionization Mass Spectrometry (ESI-MS)

The following is a general procedure for the analysis of pyrimidine boronic acids using ESI-MS.

1. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • The addition of a small amount of formic acid (0.1%) or ammonium acetate can aid in ionization.

2. Mass Spectrometer Conditions:

  • The analysis is typically performed on a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive or negative ion mode can be used. Positive mode is often suitable for detecting protonated molecules ([M+H]⁺), while negative mode can detect deprotonated molecules ([M-H]⁻).

  • Capillary Voltage: Typically set between 3.0 and 4.5 kV.

  • Drying Gas Flow and Temperature: The nitrogen gas flow and temperature should be optimized to ensure efficient desolvation (e.g., 8-12 L/min at 300-350 °C).

  • Nebulizer Pressure: Maintained at a pressure that provides a stable spray (e.g., 30-40 psi).

3. Data Acquisition:

  • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • The data can be acquired in full scan mode to detect all ions within the specified range.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for NMR and MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference analyze Spectral Analysis reference->analyze

Caption: Experimental workflow for NMR spectroscopic analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis stock Prepare Stock Solution dilute Dilute Sample stock->dilute infuse Infuse Sample into ESI Source dilute->infuse setup_ms Set MS Parameters infuse->setup_ms acquire_ms Acquire Mass Spectrum setup_ms->acquire_ms identify Identify Molecular Ion and Fragments acquire_ms->identify interpret Interpret Spectrum identify->interpret

Caption: Experimental workflow for ESI-MS analysis.

A Comparative Guide to the Biological Evaluation of 2-Benzyloxypyrimidine-5-boronic Acid Derivatives as VCP/p97 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of compounds derived from 2-Benzyloxypyrimidine-5-boronic acid, with a focus on their activity as inhibitors of Valosin-Containing Protein (VCP)/p97. VCP/p97 is a critical enzyme in the ubiquitin-proteasome system, making it a compelling target for cancer therapy. The data presented herein is supported by experimental findings from peer-reviewed studies to offer valuable insights for the development of novel therapeutic agents.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activities of a lead compound derived from this compound (Compound 17) and compares it with other known VCP/p97 inhibitors and standard-of-care cancer therapeutics.

Table 1: VCP/p97 Enzymatic Inhibition

CompoundTargetIC50 (nM)Compound Class
Compound 17 VCP/p97 54.7 This compound derivative
CB-5083VCP/p9711Quinazoline derivative
NMS-873VCP/p9730Allosteric inhibitor
DBeQVCP/p971500Quinazoline derivative

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundA549 (Non-Small Cell Lung Cancer) IC50 (µM)RPMI8226 (Multiple Myeloma) IC50 (µM)
Compound 17 2.80 0.86
CB-50830.68[1][2]Not widely reported
NMS-873~0.4-0.73.4[3]
DBeQNot widely reported1.2[4]
Bortezomib (Standard of Care)0.00338[5]0.007[6] - 0.0159[7]
Osimertinib (Standard of Care)0.445[8]Not applicable

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

VCP/p97 ATPase Activity Assay

This assay quantifies the ATPase activity of VCP/p97 by measuring the amount of ATP consumed. A common method is a bioluminescence-based assay.

Materials:

  • Purified VCP/p97 enzyme

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM DTT

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well white, opaque plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 10 µL of the test compound dilutions to the wells of a 96-well plate. Include controls with DMSO (vehicle) and a known VCP/p97 inhibitor (positive control).

  • Add 20 µL of VCP/p97 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate for 60 minutes at 37°C.

  • Add 40 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the amount of ATP consumed and thus to the VCP/p97 ATPase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • A549 or RPMI8226 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS)

  • 96-well clear plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Mandatory Visualizations

Signaling Pathway Diagram

VCP_Ubiquitin_Proteasome_System cluster_0 Ubiquitin-Proteasome System cluster_1 Inhibition Ubiquitinated_Protein Ubiquitinated Substrate Protein VCP VCP/p97 (ATPase) Ubiquitinated_Protein->VCP Recognition & Unfolding Proteasome 26S Proteasome VCP->Proteasome Delivery Amino_Acids Amino Acids Proteasome->Amino_Acids Degradation Unfolded_Protein Unfolded Protein Unfolded_Protein->Ubiquitinated_Protein Ubiquitination Inhibitor 2-Benzyloxypyrimidine- 5-boronic acid derivative Inhibitor->VCP Inhibition

Caption: Role of VCP/p97 in the Ubiquitin-Proteasome System and its inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Comparative Analysis Enzyme_Assay VCP/p97 ATPase Activity Assay Data_Analysis_1 Determine Enzymatic IC50 Enzyme_Assay->Data_Analysis_1 Cell_Assay Cell Proliferation (MTT) Assay Data_Analysis_2 Determine Cellular IC50 Cell_Assay->Data_Analysis_2 Comparison Compare IC50 Values Data_Analysis_1->Comparison Data_Analysis_2->Comparison Lead_Compound 2-Benzyloxypyrimidine- 5-boronic acid derivative (Compound 17) Alternatives Alternative VCP/p97 Inhibitors (CB-5083, NMS-873, etc.) Standard_Care Standard of Care Drugs (Bortezomib, Osimertinib)

References

A Comparative Guide to 2-Benzyloxypyrimidine-5-boronic Acid Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-benzyloxypyrimidine-5-boronic acid derivatives, focusing on their performance in preclinical studies. While specific data for this exact chemical class is limited in publicly available research, this guide draws comparisons with structurally related pyrimidine-boronic acid derivatives and other compounds targeting similar biological pathways. The information presented is supported by experimental data from various studies, offering insights for the development of novel therapeutic agents.

I. Inhibition of Valosin-Containing Protein (VCP/p97)

A key area of investigation for pyrimidine-boronic acid derivatives is the inhibition of Valosin-Containing Protein (VCP), also known as p97. VCP is a critical enzyme in the ubiquitin-proteasome system, making it a compelling target for cancer therapy. A novel series of pyrimidine molecules containing a boronic acid moiety has been identified as potent inhibitors of VCP/p97.

In Vitro Performance of a Lead Pyrimidine-Boronic Acid Derivative

A notable example from this class, herein designated as Compound 17 , has demonstrated significant inhibitory activity against VCP/p97.[1] The table below summarizes its in vitro performance against a human cancer cell line.

CompoundTargetEnzymatic IC50 (nM)Cell LineCellular IC50 (µM)
Compound 17 VCP/p9754.7A549 (Non-small cell lung cancer)2.80
RPMI8226 (Multiple myeloma)0.86

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.

The potent enzymatic inhibition of VCP/p97 by Compound 17, coupled with its anti-proliferative effects in cancer cell lines, highlights the potential of the pyrimidine-boronic acid scaffold in oncology.[1]

Comparison with Alternative VCP/p97 Inhibitors

To provide a broader context, the in vitro and in vivo performance of other known VCP/p97 inhibitors are presented below. It is important to note that these compounds belong to different chemical classes.

CompoundClassIn Vitro IC50In Vivo ModelKey In Vivo Findings
CB-5083 Quinazoline derivative10 nM (enzymatic)Xenograft models (solid and hematological tumors)Demonstrated significant tumor growth inhibition.[2][3][4]
NMS-873 Allosteric inhibitor26 nM (enzymatic)Not specified in snippetsPotent and specific VCP inhibitor that induces cancer cell death.[5]
DBeQ Quinazoline derivativeNot specified in snippetsNot specified in snippetsReversible inhibitor targeting both D1 and D2 ATPase domains of VCP.[6]
ML240 DBeQ analogNot specified in snippetsNot specified in snippetsTargets the D2-ATPase domain of VCP.[6]
Compound 6 BenzylquinazolineMore potent than DBeQ and CB-5083 (enzymatic)s180 xenograft mouse modelEffectively inhibited tumor growth with reduced toxicity compared to CB-5083.[3]

While direct in vivo data for pyrimidine-boronic acid derivatives as VCP/p97 inhibitors is not yet available in the reviewed literature, the promising in vitro activity of Compound 17 warrants further investigation in animal models.

II. Potential as β-Lactamase Inhibitors

Boronic acids are recognized as effective inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. While specific data for pyrimidine-boronic acid derivatives is emerging, studies on other boronic acid-based inhibitors provide a basis for comparison.

In Vitro Performance of Boronic Acid-Based β-Lactamase Inhibitors

The following table summarizes the inhibitory activity of selected boronic acid derivatives against various β-lactamases.

CompoundTarget β-LactamaseKᵢ (nM)
Compound 10a AmpC140
Compound 5 KPC-2730

Kᵢ (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition.

These findings suggest that the boronic acid moiety is a versatile warhead for designing potent β-lactamase inhibitors.[7] The development of pyrimidine-boronic acid derivatives could offer novel scaffolds with potentially improved pharmacological properties.

III. Potential as IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response, making it an attractive target for inflammatory diseases. Pyrimidine-based compounds have been explored as IRAK4 inhibitors, and the incorporation of a boronic acid moiety could provide unique interactions with the kinase active site.

In Vitro Performance of Pyrimidine-Based IRAK4 Inhibitors

The table below presents the inhibitory activity of representative pyrimidine-based IRAK4 inhibitors. Note that these compounds are not specified as boronic acid derivatives in the provided sources.

CompoundEnzymatic IC50 (nM)Cellular IC50 (nM)
Zimlovisertib (PF-06650833) 0.22.4 (PBMC)
Compound 5 0.59.0 (PBMC)
AZ1495 552
DW18134 11.2Not specified

The high potency of these pyrimidine-based inhibitors underscores the potential of this scaffold for targeting IRAK4. Further research is needed to explore the structure-activity relationship of pyrimidine-boronic acid derivatives against this kinase.

IV. Experimental Protocols

VCP/p97 ATPase Activity Assay (Bioluminescence-Based)

This protocol is adapted from established methods for measuring VCP/p97 ATPase activity.

Materials:

  • Purified VCP/p97 protein

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM EDTA)

  • ATP solution

  • Test compounds (pyrimidine-boronic acid derivatives and controls)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add purified VCP/p97 enzyme to the assay buffer.

  • Add the test compounds or vehicle control (e.g., DMSO) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the ATPase activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, RPMI8226)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

V. Signaling Pathways and Experimental Workflows

VCP/p97 in the Ubiquitin-Proteasome System

VCP_Pathway Ub_Protein Ubiquitinated Protein VCP VCP/p97 (ATPase) Ub_Protein->VCP Recognition & Unfolding Proteasome 26S Proteasome VCP->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation

Caption: Role of VCP/p97 in protein degradation via the ubiquitin-proteasome system.

Experimental Workflow for In Vitro Evaluation

Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme_Assay VCP/p97 Enzymatic Assay IC50_Enzyme Determine Enzymatic IC50 Enzyme_Assay->IC50_Enzyme Cell_Assay Cell Viability Assay (e.g., MTT) IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell Animal_Model Xenograft Mouse Model IC50_Enzyme->Animal_Model Lead Selection IC50_Cell->Animal_Model Toxicity Toxicity Assessment Animal_Model->Toxicity Efficacy Tumor Growth Inhibition Animal_Model->Efficacy

Caption: General workflow for the preclinical evaluation of novel inhibitors.

References

benchmarking 2-Benzyloxypyrimidine-5-boronic acid against commercially available analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery and development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative benchmark of 2-Benzyloxypyrimidine-5-boronic acid against its commercially available analogs, offering insights into their performance in the widely used Suzuki-Miyaura cross-coupling reaction and the biological potential of the resulting compounds.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and its functionalization through reliable methods like the Suzuki-Miyaura coupling is of paramount importance. This document aims to provide an objective comparison to aid in the selection of the most suitable pyrimidine-5-boronic acid derivative for specific research applications.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely adopted method for the formation of C-C bonds. The reactivity of pyrimidine boronic acids in these reactions is influenced by the electronic and steric nature of the substituents on the pyrimidine ring. Below is a compilation of representative yields for the coupling of various 2-substituted pyrimidine-5-boronic acids with different aryl halides.

Disclaimer: The following data has been compiled from various sources. Reaction conditions may vary, and thus, the yields are presented for comparative purposes and may not be directly equivalent.

Boronic Acid AnalogCoupling PartnerCatalyst/LigandBaseSolventYield (%)
This compound Aryl Halide (Generic)Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂OData not readily available in comparative studies
2-Chloropyrimidine-5-boronic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O~70-80%
2,4-Dimethoxypyrimidine-5-boronic acid2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂ONot specified, general protocol provided
2-Aminopyrimidine-5-boronic acid pinacol esterAryl Halide (Generic)Not specifiedNot specifiedNot specifiedHigh yields reported in large-scale synthesis
Pyrimidine-5-boronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane56%[1]
2-Methoxypyrimidine-5-boronic acidHeteroaryl HalidesPd(PPh₃)₂Cl₂Na₂CO₃1,4-DioxaneNot specified, general synthesis described

Biological Activity of Resulting Compounds

The ultimate goal for many researchers utilizing these building blocks is the synthesis of biologically active molecules. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of some 2,5-disubstituted pyrimidine derivatives, showcasing the potential of these scaffolds in cancer research.

Compound ClassCell LineIC₅₀ (µM)Reference
2,5-Substituted PyrimidinesA549 (Lung Carcinoma)6.4[2]
2,5-Substituted PyrimidinesMCF7 (Breast Cancer)1.0[2]
Novel Pyrimidine DerivativesA549 (Lung Carcinoma)2.80[3]
Novel Pyrimidine DerivativesRPMI8226 (Multiple Myeloma)0.86[3]
2,4,5-Substituted PyrimidinesBEL-7402 (Hepatocellular Carcinoma)< 0.10[4]

Experimental Protocols

A detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted and optimized for specific substrates and desired outcomes.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Materials:

  • Pyrimidine-5-boronic acid or its pinacol ester (1.0 - 1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the pyrimidine boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Add the degassed solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-120°C) for a specified time (e.g., 15-30 minutes).

  • Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Process: Reaction Mechanism and Workflow

To further elucidate the experimental process, the following diagrams visualize the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for the experiment.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-R(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Boronic Acid, Aryl Halide, Catalyst, Base Solvent Add Degassed Solvent Reagents->Solvent Microwave Microwave Irradiation (e.g., 100-120°C, 15-30 min) Solvent->Microwave Extraction Extraction with Organic Solvent Microwave->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

General Experimental Workflow

References

Safety Operating Guide

Navigating the Disposal of 2-Benzyloxypyrimidine-5-boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Benzyloxypyrimidine-5-boronic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step approach for researchers, scientists, and drug development professionals to responsibly manage the disposal of this compound. The following procedures are based on general best practices for boronic acid derivatives and should be supplemented by a thorough review of your institution's specific safety protocols and local regulations.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][2] In case of a spill, absorb the material with an inert substance like sand or vermiculite and collect it in a sealed container for disposal.[2]

**Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

  • Initial Assessment and Segregation :

    • Determine if the waste is pure, in solution, or mixed with other chemical waste.

    • Segregate waste containing this compound from other waste streams to prevent unintended reactions.

  • Waste Collection and Labeling :

    • Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The label should include the chemical name ("this compound"), concentration, and any other components in the waste mixture.

  • Aqueous Waste Treatment (if applicable and permitted) :

    • For dilute aqueous solutions, consult your institution's environmental health and safety (EHS) office to determine if neutralization is a permissible pre-treatment step.

    • If permitted, slowly add a dilute solution of a base, such as sodium bicarbonate, to neutralize the acidic nature of the boronic acid. Monitor the pH to ensure it is within the acceptable range for disposal, typically between 6.0 and 9.0.[3]

    • Crucially, do not pour any solution containing this compound down the drain without explicit permission from your EHS department. [2][4]

  • Final Disposal :

    • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous waste.[5]

    • Arrange for pickup and disposal by a licensed hazardous waste management company.

Quantitative Disposal Parameters

The following table provides general quantitative guidelines for the pre-treatment of aqueous boronic acid waste. Note: These are typical values and may not be applicable in all jurisdictions. Always consult your local regulations and institutional guidelines.

ParameterGuideline ValueNotes
pH for Neutralization 6.0 - 9.0For aqueous waste streams prior to collection for disposal.[3]
Maximum Concentration for Aqueous Pre-treatment < 1% (w/v)Higher concentrations should be treated as bulk chemical waste.
Recommended Neutralizing Agent 5% Sodium Bicarbonate SolutionAdd slowly and with stirring to control the reaction.

Experimental Protocol: Small-Scale Neutralization of Aqueous Waste

This protocol describes a general method for neutralizing a small volume of dilute aqueous waste containing this compound.

  • Preparation :

    • Work in a chemical fume hood and wear appropriate PPE.

    • Prepare a 5% (w/v) solution of sodium bicarbonate in water.

    • Have a calibrated pH meter or pH strips ready.

  • Neutralization :

    • Place the aqueous boronic acid waste in a suitable container, such as a beaker, with a magnetic stir bar.

    • Begin stirring the solution at a moderate speed.

    • Slowly add the 5% sodium bicarbonate solution dropwise to the waste.

    • Monitor the pH of the solution continuously.

  • Completion :

    • Continue adding the bicarbonate solution until the pH stabilizes within the target range of 6.0-9.0.

    • Once neutralized, transfer the solution to a properly labeled hazardous waste container for collection.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

DisposalWorkflow Figure 1: Disposal Decision Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_treatment Pre-Treatment cluster_disposal Final Disposal start Identify Waste Containing This compound is_aqueous Is the waste a dilute aqueous solution? start->is_aqueous check_policy Consult Institutional Policy: Is neutralization permitted? is_aqueous->check_policy Yes collect_solid Collect as Solid Hazardous Waste is_aqueous->collect_solid No (Solid or Concentrated) neutralize Neutralize to pH 6.0-9.0 with Sodium Bicarbonate check_policy->neutralize Yes collect_liquid Collect as Liquid Hazardous Waste check_policy->collect_liquid No neutralize->collect_liquid dispose Dispose via Licensed Hazardous Waste Contractor collect_solid->dispose collect_liquid->dispose

Figure 1: Disposal Decision Workflow for this compound

References

Personal protective equipment for handling 2-Benzyloxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Benzyloxypyrimidine-5-boronic acid was not located. The following guidance is based on safety data for structurally similar compounds, including other substituted pyridine and pyrimidine boronic acids. Researchers should always consult the SDS provided by the supplier for the most accurate information and handle this compound with caution in a laboratory setting.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to be a hazardous substance that may cause skin and eye irritation.[1][2] It may also be harmful if swallowed or inhaled. Therefore, strict adherence to PPE protocols is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles. A face shield should be worn when there is a risk of splashing.To protect eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed if contaminated.To prevent skin contact.
Body Protection A fully buttoned laboratory coat.To protect skin from accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1] If dust is generated, a NIOSH-approved respirator may be necessary.To minimize the inhalation of dust particles and potential respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a calibrated eyewash station and safety shower are readily accessible.

    • Conduct all handling of solid this compound within a certified chemical fume hood to avoid dust generation.[1]

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[3]

    • Avoid creating dust when transferring the solid. Use a spatula for transfers.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Remove and properly dispose of contaminated PPE as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container for hazardous waste.

  • Contaminated Materials: Any materials, such as filter paper or gloves, that are contaminated with the compound should be placed in a sealed and labeled container for hazardous waste disposal.[4]

  • Disposal Route: Waste must be disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain.[4]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_cleanup 4. Cleanup & Disposal prep_area Prepare clean workspace in fume hood prep_safety Verify eyewash and safety shower access prep_area->prep_safety don_ppe Goggles, Lab Coat, Gloves prep_safety->don_ppe handle_chem Weigh/transfer chemical in fume hood don_ppe->handle_chem avoid_dust Avoid dust generation handle_chem->avoid_dust clean_area Clean work area avoid_dust->clean_area dispose_waste Dispose of waste in labeled hazardous container clean_area->dispose_waste remove_ppe Remove and dispose of contaminated PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.